3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1,3H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOKBIDGOAGKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(N=NC2=N1)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718857 | |
| Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570409-85-7 | |
| Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS number 151266-23-8
An In-depth Technical Guide to 3-iodo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 151266-23-8)
Foreword: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The pyrazolo[3,4-d]pyrimidine nucleus is one such "privileged scaffold." Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site in a vast array of protein kinases.[1] This intrinsic property has rendered it a cornerstone in the development of targeted kinase inhibitors.
This guide focuses on a particularly valuable derivative: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 151266-23-8). This molecule is not merely another entry in a chemical catalog; it is a strategic starting material, a versatile building block engineered for innovation. The iodine atom at the 3-position is its most critical feature, serving as a highly efficient chemical "handle" for constructing diverse molecular libraries through cross-coupling reactions.[2] For researchers and drug development professionals, understanding the synthesis, reactivity, and application of this compound is pivotal for accelerating the discovery of next-generation targeted therapies.
Core Compound Identification and Physicochemical Properties
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic organic compound that serves as a key intermediate in the synthesis of numerous biologically active molecules.[3][4] Its stability and well-defined reactivity make it a reliable component in multi-step synthetic campaigns.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 151266-23-8 | [3][5][6] |
| Molecular Formula | C₅H₄IN₅ | [5][7][8] |
| Molecular Weight | 261.02 g/mol | [5][6][7][8] |
| IUPAC Name | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [6][9] |
| Common Synonyms | 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine | [5][10] |
| Appearance | White to light brown crystalline powder | [4][10] |
| Melting Point | >300 °C | [4][10] |
| Storage Conditions | 2–8 °C, protect from light and moisture |[4][5][10] |
Figure 1: 2D structure of the title compound.
Synthesis and Mechanistic Rationale
The most direct and widely adopted method for preparing 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the electrophilic iodination of its parent compound, 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[3][11] This reaction is efficient and high-yielding, making it suitable for both laboratory and larger-scale production.
Experimental Protocol: Iodination of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is synthesized from established literature procedures.[3][11]
Step 1: Reaction Setup
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a solution or a fine suspension (approx. 8-10 mL per gram of starting material).
-
Begin stirring under a positive pressure of argon.
Step 2: Addition of Iodinating Agent
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the flask in one portion.
-
Causality Insight: NIS is the electrophile of choice. It is a solid, easy to handle, and provides a source of I⁺. The succinimide byproduct is generally easy to remove during workup.
Step 3: Reaction
-
Heat the reaction mixture to 60-80 °C using an oil bath.[3][11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically overnight).
-
Causality Insight: Heating is necessary to overcome the activation energy for the electrophilic substitution on the electron-rich pyrazole ring. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the reaction. An inert argon atmosphere prevents potential side reactions with atmospheric moisture or oxygen.
Step 4: Product Isolation and Purification
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove residual DMF and the succinimide byproduct.
-
Dry the purified product, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in a vacuum oven. The yield is typically high to quantitative.[3]
Figure 2: General workflow for the synthesis of the title compound.
Strategic Application in Drug Discovery
The true value of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its role as a versatile intermediate. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled installation of diverse functional groups at the C3-position, enabling the exploration of a vast chemical space.
Case Study: A Cornerstone for Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, which allows it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1] By using the iodo-substituent as a synthetic handle, chemists can attach various side chains that extend into other regions of the binding site, thereby conferring potency and selectivity for a specific kinase target.
Table 2: Examples of Kinase Targets and Therapeutic Areas
| Target Kinase | Therapeutic Area | Application of the Scaffold | Reference(s) |
|---|---|---|---|
| Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies, Autoimmune Diseases | Serves as the core for Ibrutinib and other novel irreversible inhibitors. | [3][12][13] |
| FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Used to prepare potent and orally available FLT3 inhibitors for FLT3-ITD positive AML. | [3][7][10] |
| Breast Tumor Kinase (BRK/PTK6) | Breast and other Cancers | Acts as a starting point for developing selective BRK inhibitors with anti-metastatic potential. | [11] |
| Src Family Kinases (SFKs) | Oncology | The parent scaffold was first identified as an inhibitor of Src kinases. | [12] |
| PfCDPK4 | Malaria | Employed in developing inhibitors that block malaria transmission to mosquitoes. |[3][7][10] |
The synthesis of Ibrutinib , a landmark BTK inhibitor, is a prime example. The process begins with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where the iodo group is displaced via a Suzuki coupling reaction to introduce a substituted phenyl ring, a critical step in building the final, complex drug molecule.[10][13]
Figure 3: Logical workflow for drug discovery using the title compound.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum should confirm the presence of the amine (-NH₂) and pyrazole (-NH) protons, as well as the lone aromatic proton on the pyrimidine ring. Critically, the signal corresponding to the proton at the C3-position of the starting material will be absent, confirming successful iodination.
-
¹³C NMR: The carbon spectrum will show the characteristic shifts for the pyrazolo[3,4-d]pyrimidine core. The C3 carbon signal will be significantly shifted due to the direct attachment of the heavy iodine atom.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated mass of 261.02 g/mol .
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[4] A high-purity sample (>98%) will exhibit a single major peak with a consistent retention time under defined conditions.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₅H₄IN₅.
Safety, Handling, and Storage
Proper handling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is essential to ensure laboratory safety. The compound is classified with several GHS hazard statements.
Table 3: GHS Hazard and Precautionary Information
| Classification | GHS Code | Description | Reference(s) |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [8][14] |
| Hazard | H315 | Causes skin irritation. | [6][10][15] |
| Hazard | H319 | Causes serious eye irritation. | [6][10][15] |
| Hazard | H335 | May cause respiratory irritation. | [6][10][15] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [15] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [15] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[15] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8 °C.[4][5] It should be kept away from strong oxidizing agents.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.
Conclusion
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is far more than a simple chemical reagent; it is a testament to rational drug design. Its pyrazolo[3,4-d]pyrimidine core provides a privileged framework for kinase binding, while the strategically placed iodine atom offers a gateway to immense structural diversity. For scientists in pharmaceutical and biotechnological research, this compound represents a validated and highly efficient starting point for the synthesis of targeted therapeutics, enabling the rapid development of novel drug candidates for cancer, inflammatory disorders, and infectious diseases.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Benchchem [benchchem.com]
- 3. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 | FI15351 [biosynth.com]
- 6. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. qingmupharm.com [qingmupharm.com]
- 8. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8 [homesunshinepharma.com]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 14. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety Data Sheet [chemicalbook.com]
structure of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
An In-Depth Technical Guide to 3-Iodo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Structure, Synthesis, and Applications in Kinase Inhibitor Development
Abstract
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic compound that has garnered significant attention within the medicinal chemistry and drug development communities. Its core structure, the pyrazolo[3,4-d]pyrimidine scaffold, serves as a bioisostere of adenine, the purine base in adenosine triphosphate (ATP), rendering it a "privileged scaffold" for the design of kinase inhibitors.[1][2] The presence of a strategically positioned iodine atom provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves into its critical role as a key starting material in the synthesis of potent and selective kinase inhibitors, including the FDA-approved drug Ibrutinib, and explores the broader therapeutic potential of its derivatives in oncology and beyond.
Core Molecular Structure and Physicochemical Properties
The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine Mimic
The foundational framework of the title compound is the pyrazolo[3,4-d]pyrimidine bicycle, a fused heterocyclic system comprising a pyrazole ring and a pyrimidine ring.[1] This arrangement is of profound importance in medicinal chemistry because it is an isostere of the natural purine ring system found in adenine.[2] As a bioisostere, it can effectively mimic the key hydrogen bonding interactions that ATP makes with the hinge region of a kinase's active site, making it an ideal starting point for designing ATP-competitive inhibitors.[1][3]
Caption: Structural relationship between Adenine and the title compound.
Key Functional Groups and Tautomerism
Two key features define the reactivity and utility of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
-
The 4-Amino Group: This group is a critical hydrogen bond donor, mimicking the N6-amino group of adenine to anchor the molecule within the kinase hinge region.
-
The 3-Iodo Group: The iodine atom is not merely a substituent; it is a highly versatile synthetic handle. Its presence allows for the facile introduction of a wide array of chemical moieties via metal-catalyzed cross-coupling reactions, which is fundamental to exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[4]
It is important to address the tautomerism of the pyrazole ring. While often named as a 1H- or 3H- tautomer, the proton can reside on different nitrogen atoms of the pyrazole ring. The most common and commercially available form is designated as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[5]
Physicochemical Properties
The compound's properties are summarized below, providing essential data for researchers in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 151266-23-8 | [4][5] |
| Molecular Formula | C₅H₄IN₅ | [4][5] |
| Molecular Weight | 261.02 g/mol | [4][5] |
| IUPAC Name | 3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine | [5] |
| Appearance | White to light yellow/orange powder or crystal | [4][6] |
| Melting Point | >300 °C | [4] |
| Synonyms | 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | [4][6] |
| Storage Conditions | 2 - 8 °C | [4] |
Synthesis and Characterization
The synthesis of the pyrazolo[3,4-d]pyrimidine core is a well-established process in heterocyclic chemistry. The introduction of the iodine atom is a critical subsequent step to produce the title compound.
General Synthetic Strategy
The construction of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with a substituted pyrazole precursor, which is then used to build the fused pyrimidine ring. A common approach involves the cyclization of a 5-amino-4-cyanopyrazole with a one-carbon synthon like formic acid or formamide. Subsequent iodination yields the final product.
Caption: General synthetic workflow for the title compound.
Exemplary Synthetic Protocol
This protocol is a representative, self-validating system for the synthesis and purification of the target molecule. The causality behind each step is explained to ensure scientific integrity.
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
Reaction Setup: To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in formamide (10-15 volumes), add the mixture to a flask equipped with a reflux condenser.
-
Causality: Formamide serves as both the solvent and the source of the single carbon and nitrogen atoms required to form the pyrimidine ring. Its high boiling point is necessary to drive the cyclization reaction.
-
-
Cyclization: Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy overcomes the activation barrier for the intramolecular cyclization and subsequent dehydration, leading to the formation of the aromatic pyrimidine ring.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates. Pour the mixture into cold water, stir, and collect the solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol to remove residual formamide.
-
Causality: The product is significantly less soluble in water than the formamide solvent, causing it to precipitate upon dilution. The washes ensure the removal of impurities.
-
Step 2: Iodination to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Reaction Setup: Suspend the crude 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in N,N-Dimethylformamide (DMF, 10 volumes).
-
Causality: DMF is an excellent polar aprotic solvent that can dissolve the starting material and the iodinating reagent, facilitating a homogeneous reaction.
-
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the suspension at room temperature. Stir the mixture for 12-24 hours.
-
Causality: NIS is an electrophilic iodinating agent. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C3 position is regioselectively iodinated due to the electronic directing effects of the fused ring system.
-
-
Work-up and Purification: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted NIS. The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
Causality: Sodium thiosulfate is a reducing agent that safely neutralizes the electrophilic NIS. The washing steps remove DMF and inorganic salts.
-
Spectroscopic Characterization
Structural confirmation is achieved using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the amine protons and the C6 proton on the pyrimidine ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms and show a downfield shift for the carbon atom bonded to the iodine.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated molecular weight (261.02 g/mol ), and the isotopic pattern will be characteristic of a mono-iodinated compound.
The Role in Medicinal Chemistry
The true value of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its application as a versatile building block for creating vast libraries of potential drug candidates.
The Iodine Atom: A Gateway to Molecular Diversity
The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Versatility of the iodo-substituent in cross-coupling reactions.
Case Study: A Key Intermediate in the Synthesis of Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies. The synthesis of Ibrutinib crucially employs 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. In a key step, it undergoes a Mitsunobu reaction to attach the piperidine ring, followed by a Suzuki coupling at the C3-iodo position to introduce the phenoxy-phenyl moiety.[7] This application highlights the compound's industrial and pharmaceutical relevance.[8]
Biological Activity and Therapeutic Potential of Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][9] By modifying the C3 position of the title compound, researchers have developed inhibitors against a wide range of kinases involved in cancer and other diseases.
Mechanism of Action: ATP-Competitive Kinase Inhibition
Derivatives synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine function primarily as ATP-competitive inhibitors. The pyrazolo-pyrimidine core occupies the adenine-binding region of the ATP pocket, forming hydrogen bonds with the kinase "hinge region." The substituent installed at the C3 position extends into other regions of the active site, providing potency and selectivity for the target kinase over other kinases in the human kinome.[3][10]
Profile of Targeted Kinases and Therapeutic Applications
The versatility of this scaffold has led to the development of inhibitors for numerous kinase families, demonstrating its broad therapeutic potential.
| Target Kinase Family | Example Kinase(s) | Therapeutic Area | Example Compound(s) / Derivatives | Reference(s) |
| Tyrosine Kinases | BTK, Src, EGFR, VEGFR | Oncology, Immunology | Ibrutinib, SI388 | [7][9][11][12] |
| Serine/Threonine Kinases | CDK2, ATR, FLT3 | Oncology | Roscovitine derivatives, AZD6738 | [1][3][8][10] |
| Protozoan Kinases | PfCDPK4 | Infectious Disease | Malaria transmission-blocking agents | [8] |
Conclusion
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is far more than a simple chemical reagent; it is a foundational building block in the modern drug discovery landscape. Its structure, which masterfully mimics the endogenous ATP ligand adenine, provides a validated starting point for kinase inhibitor design. The inclusion of an iodine atom bestows upon it a synthetic versatility that allows medicinal chemists to systematically explore chemical space, leading to the discovery of highly potent and selective drugs. From its fundamental chemical properties to its role in the synthesis of life-saving medicines like Ibrutinib, this compound represents a powerful convergence of heterocyclic chemistry and targeted therapeutic design, promising continued relevance in the development of next-generation kinase inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 8. qingmupharm.com [qingmupharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. iris.cnr.it [iris.cnr.it]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets by mimicking the binding of adenosine triphosphate (ATP). Consequently, this scaffold has been successfully exploited for the development of potent inhibitors of various enzymes, particularly protein kinases, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the biological activities of the pyrazolo[3,4-d]pyrimidine scaffold, with a primary focus on its applications in oncology, virology, and inflammatory diseases. We will delve into the key mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers with the necessary knowledge to advance their drug discovery programs.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is an elegant fusion of a pyrazole and a pyrimidine ring, creating a bicyclic heteroaromatic system. Its significance in drug discovery stems from its bioisosteric relationship with adenine, a fundamental component of ATP.[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous enzymes, most notably protein kinases, thereby modulating their activity.[2] The "privileged" nature of this scaffold lies in its ability to serve as a foundational structure for the design of ligands for multiple, distinct biological targets through carefully considered chemical modifications.[3]
The versatility of the pyrazolo[3,4-d]pyrimidine core has led to the development of a plethora of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects.[4][5] This guide will explore these activities in detail, providing insights into the molecular mechanisms and the structural features that govern the therapeutic potential of this remarkable scaffold.
Anticancer Activity: A Kinase-Centric Approach
The most extensively studied and clinically relevant application of the pyrazolo[3,4-d]pyrimidine scaffold is in the realm of oncology. Many derivatives have been designed as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2]
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[2] The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an excellent starting point for the development of potent EGFR and VEGFR inhibitors.
-
Mechanism of Action: These inhibitors typically function as ATP-competitive inhibitors, binding to the catalytic domain of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling cascades ultimately leads to the inhibition of cancer cell proliferation and the suppression of tumor growth.[6]
-
Structure-Activity Relationship (SAR):
-
Substitution at N1: The N1 position of the pyrazole ring is a critical site for modification. Substitution with a phenyl or substituted phenyl group is often crucial for high-potency inhibition.[7]
-
Linker at C4: The nature of the substituent at the C4 position significantly influences both potency and selectivity. Anilino and phenoxy linkers have been extensively explored, with the latter often leading to enhanced activity against FLT3 and VEGFR2.[7][8]
-
Terminal Phenyl Group: The terminal phenyl group attached to the linker provides opportunities for further optimization. Substitutions with electron-withdrawing groups, such as trifluoromethyl and chloro groups, have been shown to enhance anticancer activity.[7][8]
-
Below is a diagram illustrating the general mechanism of EGFR inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of pyrazolo[3,4-d]pyrimidine derivatives
An In-Depth Technical Guide to the Discovery of Pyrazolo[3,4-d]pyrimidine Derivatives
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" due to its remarkable versatility and therapeutic relevance. Structurally analogous to endogenous purines, this heterocyclic system serves as an effective mimic for adenine, enabling it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2][3] This guide provides a comprehensive exploration of the discovery and development of pyrazolo[3,4-d]pyrimidine derivatives, intended for researchers and drug development professionals. We will delve into the core synthetic methodologies, dissect the intricate structure-activity relationships (SAR) that govern potency and selectivity, and examine prominent clinical successes, including kinase and phosphodiesterase inhibitors. This document is designed not merely as a review but as a practical guide, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this indispensable chemical scaffold.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Purine
The success of the pyrazolo[3,4-d]pyrimidine core lies in its bioisosteric relationship with purine, the fundamental building block of nucleic acids and the adenine moiety of ATP.[2][4] This structural mimicry is the causal basis for its broad applicability. By replacing the imidazole ring of purine with a pyrazole ring, the scaffold retains the essential hydrogen bonding donors and acceptors required to engage with the hinge region of kinase active sites, yet it offers distinct electronic and steric properties.[1][5] This seemingly subtle change provides medicinal chemists with a powerful tool to modulate selectivity, potency, and pharmacokinetic properties, overcoming limitations associated with purine-based inhibitors. This scaffold's inherent "drug-like" properties have led to its use in developing treatments for a vast range of diseases, from cancer and cardiovascular conditions to neurodegenerative disorders.[3][4]
Core Synthetic Strategies: Building the Scaffold
The construction of the pyrazolo[3,4-d]pyrimidine core is well-established, with several reliable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern on the final molecule, which is critical for tuning biological activity.
The Classical Route from Substituted Pyrazoles
The most prevalent and versatile approach begins with a pre-formed, appropriately substituted pyrazole. A 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide is a common starting point. The rationale for this choice is the strategic placement of the amino group and the carbonitrile/carboxamide, which are primed for cyclization with a one-carbon synthon (e.g., formamide, formic acid) to efficiently construct the adjacent pyrimidine ring.[6][7]
Below is a generalized workflow for this common synthetic pathway.
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
This route's primary advantage is its modularity. The initial choice of hydrazine (R1-NH-NH2) dictates the substituent at the N-1 position of the pyrazole ring. The final nucleophilic substitution step allows for the introduction of diverse functionalities (R2) at the C-4 position, which is a critical handle for modulating target engagement and selectivity.[8]
Therapeutic Applications & Structure-Activity Relationships (SAR)
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully exploited to develop inhibitors for several key enzyme families.
Kinase Inhibition: A Revolution in Oncology
The bioisosteric mimicry of adenine makes the pyrazolo[3,4-d]pyrimidine scaffold exceptionally well-suited for targeting the ATP-binding site of protein kinases, which are often dysregulated in cancer.[1][4][5]
Case Study: Ibrutinib (Imbruvica®)
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway. Its discovery is a landmark example of rational drug design based on the pyrazolo[3,4-d]pyrimidine core.
-
Mechanism of Action: Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained and irreversible inhibition. This covalent targeting strategy was a deliberate design choice to achieve high potency and prolonged duration of action. The pyrazolo[3,4-d]pyrimidine core acts as the "warhead carrier," positioning the acrylamide moiety for covalent reaction.
Caption: Simplified BTK signaling pathway and the action of Ibrutinib.
Structure-Activity Relationship (SAR) Insights:
The development of kinase inhibitors is a process of meticulous molecular tuning. The SAR for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is well-documented.[8][9]
| Position | Modification | Impact on Activity | Rationale |
| N-1 | Small alkyl or cycloalkyl groups | Often enhances potency. | Fills a hydrophobic pocket in the kinase active site.[8] |
| C-3 | Substituted aryl rings | Modulates selectivity and potency. | Can form additional interactions outside the core hinge region. |
| C-4 | Amino-linkers with aryl groups | Critical for target engagement. | The linker and terminal group extend towards the solvent-exposed region, allowing for fine-tuning of selectivity and physical properties.[8][9] |
| C-6 | Generally unsubstituted (H) | Often required. | Bulky groups at this position can clash with the "roof" of the ATP-binding pocket. |
Phosphodiesterase (PDE) Inhibition
Another major therapeutic success for this scaffold is in the inhibition of phosphodiesterases (PDEs), particularly PDE5.
Case Study: Sildenafil (Viagra®)
Sildenafil was the first oral agent approved for erectile dysfunction and operates by selectively inhibiting PDE5.[10][11] Its core is a derivative, pyrazolo[4,3-d]pyrimidin-7-one, which is isomeric to the more common pyrazolo[3,4-d]pyrimidine but shares the same fundamental heterocyclic fusion.
-
Mechanism of Action: During sexual stimulation, nitric oxide (NO) is released, activating guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[12] cGMP is the direct mediator of smooth muscle relaxation and vasodilation in the corpus cavernosum, leading to an erection. PDE5 is the enzyme that degrades cGMP, terminating the signal. Sildenafil, by inhibiting PDE5, prevents cGMP breakdown, thus enhancing and prolonging the pro-erectile signal.[10][13]
Caption: The NO/cGMP pathway and the inhibitory action of Sildenafil.
Key Experimental Protocols
The following protocols are representative of the methodologies used in the discovery and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine Intermediate
This protocol describes a self-validating system for synthesizing a key intermediate, starting from the 4-chloro derivative. The success of the reaction can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by mass spectrometry.
Objective: To perform a nucleophilic aromatic substitution to displace the chlorine atom at the C-4 position with an aniline derivative.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent)
-
Substituted Aniline (1.1 equivalents)
-
Isopropanol (or other suitable alcohol solvent)
-
Diisopropylethylamine (DIPEA) (2 equivalents)
-
TLC plates (Silica gel 60 F254)
-
Mobile Phase: e.g., 50% Ethyl Acetate in Hexane (adjust as needed)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq.) and dissolve it in isopropanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add the substituted aniline (1.1 eq.) to the solution, followed by the addition of DIPEA (2 eq.). The DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-90°C). Monitor the reaction progress by TLC every 1-2 hours. The product spot should be less polar than the starting aniline and will appear over time, while the starting chloro-pyrimidine spot diminishes.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. A precipitate of the product may form.
-
Isolation: If a precipitate has formed, collect it by vacuum filtration and wash the solid with cold isopropanol to remove impurities. If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or recrystallization.
-
Validation: Confirm the identity and purity of the final product using LC-MS (to verify the correct mass) and ¹H NMR (to confirm the structure).
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Objective: To quantify the potency of a pyrazolo[3,4-d]pyrimidine derivative as a kinase inhibitor.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine Triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette, plate reader with luminescence detection.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 3-fold or 10-fold steps.
-
Reaction Mixture: In each well of the assay plate, prepare the kinase reaction mixture. Add the kinase buffer, the specific peptide substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent. This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP present. High kinase activity consumes ATP, leading to a low signal. Potent inhibitors preserve ATP, resulting in a high signal.
-
Data Analysis: Measure the luminescence on a plate reader. Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of rational, scaffold-based drug design. Its journey from a simple purine bioisostere to the core of multiple blockbuster drugs highlights its enduring value. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: As new kinase targets are validated in various diseases, the scaffold will undoubtedly be adapted to create novel selective inhibitors.
-
Improving Selectivity: Developing derivatives with exquisite selectivity for a single kinase or a specific kinase subfamily remains a major goal to minimize off-target effects.
-
PROTACs and Molecular Glues: The scaffold can serve as the warhead or ligand component in more complex modalities like Proteolysis Targeting Chimeras (PROTACs), opening new avenues for therapeutic intervention.
-
Beyond Oncology: While its impact on cancer is profound, expanding the application of pyrazolo[3,4-d]pyrimidine derivatives to neurodegenerative diseases, inflammatory disorders, and infectious diseases remains a promising frontier.[3]
The foundational principles of synthesis and SAR outlined in this guide will continue to empower scientists to unlock the full potential of this remarkable heterocyclic system.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
The Iodine Advantage: Unlocking the Synthetic Versatility of the Pyrazolo[3,4-d]pyrimidine Core for Drug Discovery
An In-depth Technical Guide
This guide provides an in-depth exploration of the strategic role of iodine in modulating the chemical reactivity of the pyrazolo[3,4-d]pyrimidine scaffold. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and detailed protocols to illuminate how iodination transforms this privileged heterocycle into a versatile platform for molecular diversification. We will dissect the causality behind experimental choices, from the initial iodination to the deployment of iodo-intermediates in robust, palladium-catalyzed cross-coupling reactions that are central to modern pharmaceutical synthesis.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine ring system is a cornerstone of medicinal chemistry, largely because it is a bioisostere of purine.[1][2] This structural mimicry allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, making it a "privileged scaffold" in the design of inhibitors.[2][3][4] Kinase inhibitors featuring this core, such as Ibrutinib, have had a profound impact on cancer therapy.[4] However, the intrinsic reactivity of the core itself is often insufficient for the complex molecular engineering required for drug development. To build vast libraries of analogues for structure-activity relationship (SAR) studies, chemists must install a "handle" for chemical diversification. Halogenation is a primary strategy for this, and the choice of halogen is critical. Iodine, as we will explore, offers a distinct advantage.
Strategic Iodination: Forging the Key Intermediate
The introduction of an iodine atom onto the pyrazolo[3,4-d]pyrimidine framework is the crucial first step in unlocking its synthetic potential. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making iodo-substituted heterocycles more reactive in the oxidative addition step of palladium-catalyzed coupling reactions.[5][6] This enhanced reactivity often translates to milder reaction conditions, broader substrate scope, and higher yields.
A common and effective method for the synthesis of iodo-pyrazolo[3,4-d]pyrimidines is electrophilic iodination using N-Iodosuccinimide (NIS).[7] This reagent is a convenient and solid source of electrophilic iodine that reacts readily with the electron-rich positions of the heterocyclic core.
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol details the direct iodination at the C3 position, a common site for functionalization.
Objective: To synthesize 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key building block for further diversification.[7]
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF, add N-Iodosuccinimide (1.1 equivalents).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The resulting white to off-white solid is 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which can often be used in subsequent steps without further purification.[7][8]
Causality: The choice of DMF as a solvent is due to its high polarity, which helps to dissolve the starting amine and facilitate the reaction. The slightly elevated temperature (60 °C) provides the necessary activation energy for the electrophilic substitution to proceed efficiently without causing degradation.[7] Using a slight excess of NIS ensures complete conversion of the starting material.
The Iodo-Substituent as a Gateway for Diversification
The presence of the iodine atom transforms the pyrazolo[3,4-d]pyrimidine from a relatively inert scaffold into a versatile coupling partner, primarily through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and are indispensable in pharmaceutical development for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity.[9]
The Palladium Catalytic Cycle: A Universal Mechanism
Understanding the fundamental mechanism of these reactions is key to appreciating the role of iodine. The process generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The Oxidative Addition step, where the palladium catalyst inserts into the Carbon-Iodine bond, is often the rate-determining step. The C-I bond's relative weakness (~220 kJ/mol) compared to C-Br (~280 kJ/mol) and C-Cl (~340 kJ/mol) bonds means this step proceeds much more readily with iodo-substrates, making iodine the superior leaving group.
C-C Bond Formation: Building Molecular Complexity
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[5] For iodo-pyrazolo[3,4-d]pyrimidines, this reaction allows for the introduction of a vast array of aryl and heteroaryl groups, which is critical for exploring the SAR of kinase inhibitors.[7][10]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Objective: To couple 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (3-hydroxyphenyl)boronic acid.[7]
Materials:
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)
-
(3-Hydroxyphenyl)boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 4:1 DMF/Water mixture
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave vial, combine the iodo-pyrazolopyrimidine, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the DMF/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 90-120 °C for 30-60 minutes under microwave irradiation (or for 4-12 hours with conventional heating).
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality: The palladium catalyst is the heart of the reaction.[11] The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step. The DMF/water solvent system is effective for dissolving both the organic and inorganic reagents.[7] The use of an iodo-substrate allows this reaction to proceed efficiently with a standard catalyst like Pd(PPh₃)₄ under relatively mild conditions.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for introducing alkynyl moieties, which can serve as rigid linkers or be further functionalized. The reactivity of the iodo-substituent is particularly advantageous here, often allowing the reaction to proceed under copper-free conditions if desired.
Reaction Conditions Summary
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF/H₂O | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | DMF, THF | 25-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, RuPhos | K₃PO₄, NaOtBu | Toluene, Dioxane | 80-110 |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide.[12] This reaction has transformed the synthesis of anilines and other arylamines, which are common substructures in pharmaceuticals.[13] The high reactivity of iodo-pyrazolo[3,4-d]pyrimidines makes them excellent substrates for this transformation, allowing for the introduction of diverse amine functionalities.
Caption: Diversification workflow using an iodo-intermediate.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl-pyrazolo[3,4-d]pyrimidine derivative.
Materials:
-
Iodo-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Desired amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the iodo-pyrazolo[3,4-d]pyrimidine and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like XPhos) is crucial for an efficient Buchwald-Hartwig reaction.[13] The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the final reductive elimination step. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. The high reactivity of the C-I bond is essential for the initial oxidative addition with the bulky Pd(0)-ligand complex.
Conclusion: The Iodine Advantage in Drug Discovery
The strategic placement of an iodine atom on the pyrazolo[3,4-d]pyrimidine core is a powerful tactic in medicinal chemistry. It serves as a highly efficient "activation handle," transforming a stable heterocyclic scaffold into a versatile platform for diversification. The superior reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions—the workhorses of modern drug discovery—enables the construction of complex C-C and C-N bonds under milder conditions than those required for bromo or chloro analogues. This guide has detailed the key protocols for iodination and subsequent Suzuki and Buchwald-Hartwig couplings, providing a blueprint for researchers to leverage the "iodine advantage" in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential therapeutics.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. jocpr.com [jocpr.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest within the medicinal chemistry community. Its structural resemblance to endogenous purines allows it to effectively mimic and compete with adenosine triphosphate (ATP), making it a powerful framework for the design of highly potent and selective enzyme inhibitors.[1][2] This guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine scaffold, delving into its fundamental chemical properties, versatile synthesis, and profound impact on drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology. We will explore the intricate structure-activity relationships that govern its biological activity and provide detailed experimental protocols for its synthesis and evaluation, equipping researchers with the knowledge to leverage this remarkable scaffold in their own drug discovery endeavors.
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system composed of a pyrazole ring fused to a pyrimidine ring. This arrangement results in a structure that is isosteric to adenine, a fundamental component of ATP.[1][3] This bioisosteric relationship is the cornerstone of its medicinal chemistry value, as it allows compounds incorporating this scaffold to bind to the ATP-binding sites of a vast array of enzymes, particularly kinases.[1]
The nitrogen-rich nature of the pyrazolo[3,4-d]pyrimidine core endows it with a unique electronic distribution and the capacity to participate in a multitude of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for high-affinity binding to biological targets.[4] The versatility of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Caption: The core structure of 1H-pyrazolo[3,4-d]pyrimidine.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be broadly categorized into two primary approaches: synthesis from a pyrazole precursor or from a pyrimidine precursor. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.
Synthesis from Pyrazole Precursors: A Common and Versatile Route
A widely employed and highly adaptable method involves the cyclization of a functionalized pyrazole. A classic example is the reaction of a 3-amino-4-cyanopyrazole with formamide or a formamidine salt, which provides a straightforward route to the 4-aminopyrazolo[3,4-d]pyrimidine core.[5] This approach allows for the introduction of diversity at the N-1 and C-3 positions of the pyrazole ring prior to cyclization.
Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
This protocol describes a general procedure for the synthesis of the parent 4-aminopyrazolo[3,4-d]pyrimidine.
Materials:
-
3-Amino-4-cyanopyrazole
-
Formamidine acetate
-
2-Methoxyethanol
-
Methanol
Procedure:
-
A mixture of 3-amino-4-cyanopyrazole (1 equivalent) and formamidine acetate (1.2 equivalents) in 2-methoxyethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to approximately 100-125°C and stirred for 24-48 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The collected solid is washed with cold methanol to remove any unreacted starting materials and impurities.
-
The product, 4-aminopyrazolo[3,4-d]pyrimidine, is dried under vacuum to yield a solid product.[5]
Trustworthiness: This synthetic route is well-established and has been widely reported in the literature, providing a reliable method for accessing the core scaffold. The purity of the final compound can be readily assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Caption: General workflow for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine.
Mechanism of Action: Targeting the Kinome
The primary mechanism by which pyrazolo[3,4-d]pyrimidines exert their biological effects is through the inhibition of protein kinases.[1][6] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7]
The structural mimicry of adenine allows pyrazolo[3,4-d]pyrimidine derivatives to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate and thereby blocking the downstream signaling cascade. The selectivity of these inhibitors for specific kinases is achieved by exploiting subtle differences in the architecture of the ATP-binding site across the kinome.
Case Study: Inhibition of Src Family Kinases
Src family kinases are a group of non-receptor tyrosine kinases that are key regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[8] Aberrant Src activity has been implicated in the development and progression of numerous cancers.[8]
Pyrazolo[3,4-d]pyrimidines have emerged as potent inhibitors of Src kinases. A notable example is PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), which has been extensively used as a research tool to probe the function of Src kinases in various signaling pathways.[9]
Caption: Simplified diagram of Src kinase inhibition by pyrazolo[3,4-d]pyrimidines.
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.
| Position | Substituent Effect | Example |
| N-1 | Can influence selectivity and solubility. Bulky groups can enhance selectivity. | In some series, unsubstituted N-1 leads to higher potency.[10] |
| C-3 | Often a key interaction point with the kinase. Aromatic or heteroaromatic groups are common. | A 3-fluoroaniline group at C-4 showed superior CDK2 inhibitory activity.[10] |
| C-4 | A critical position for establishing hydrogen bonds in the hinge region of the kinase. Amino and anilino groups are frequently employed. | 4-anilino compounds exhibit better CDK2 inhibitory activity than 4-benzyl compounds.[10] |
| C-6 | Can be modified to improve pharmacokinetic properties and introduce additional interactions. | Derivatization at C-6 with various amines has been explored.[10] |
Biological Evaluation: Assessing Kinase Inhibitory Activity
The evaluation of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors typically involves a series of in vitro and cell-based assays.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (pyrazolo[3,4-d]pyrimidine derivative)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96- or 384-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant EGFR kinase to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[11][12]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.[11][12]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Trustworthiness: This assay provides a direct measure of the compound's ability to inhibit the target kinase in a controlled, cell-free environment. The use of a well-characterized recombinant enzyme and a validated detection method ensures the reliability and reproducibility of the results.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties, synthetic tractability, and ability to potently and selectively inhibit a wide range of kinases have led to the discovery of numerous clinical candidates and approved drugs. The continued exploration of novel synthetic methodologies and a deeper understanding of the intricate interactions between pyrazolo[3,4-d]pyrimidine derivatives and their biological targets will undoubtedly fuel the development of the next generation of targeted therapeutics for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework for Targeting Key Mediators of Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold bioisosteric to the adenine base of ATP, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its inherent ability to competitively bind the ATP-binding sites of a multitude of enzymes has led to the development of potent and selective inhibitors for a range of therapeutic targets.[3] This guide provides a comprehensive overview of the key therapeutic targets for pyrazolo[3,4-d]pyrimidine compounds, with a primary focus on protein kinases and phosphodiesterases, which are central to oncology, inflammation, and cardiovascular diseases. We will delve into the mechanistic rationale for targeting these enzymes, present key structure-activity relationship insights, and provide exemplary experimental protocols for target validation and compound characterization.
Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused bicyclic heterocycle that structurally mimics purines, the building blocks of DNA and RNA.[1] This structural similarity allows it to effectively compete with ATP for binding to the active sites of numerous enzymes, particularly kinases.[2] This "privileged scaffold" has been extensively modified by medicinal chemists to achieve high potency and selectivity for various targets, leading to the successful development of approved drugs like the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[4] The therapeutic landscape of pyrazolo[3,4-d]pyrimidine derivatives is vast, encompassing anticancer, anti-inflammatory, antiviral, and cardiovascular applications.[5][6] This guide will systematically explore the most prominent and promising therapeutic targets for this versatile scaffold.
Protein Kinases: The Dominant Therapeutic Arena
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[6] The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptional starting point for the design of potent kinase inhibitors.[4]
Tyrosine Kinases
Src, the first discovered oncogene, and its family members are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, migration, and angiogenesis.[7] Their hyperactivation is a common feature in many solid tumors, including glioblastoma, and is associated with poor prognosis.[8] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors. For instance, the compound SI221 has demonstrated significant cytotoxic effects on glioblastoma cells with minimal impact on non-tumor cells.[8] Another example, SI306, has been identified as a promising lead compound for eradicating invasive glioblastoma cells.[9] These inhibitors typically function by competing with ATP for binding to the Src kinase domain, thereby blocking downstream signaling pathways.
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[10] Dysregulation of BCR signaling is a key driver of various B-cell malignancies. Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based irreversible BTK inhibitor, has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[10][11] It forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition.[10] The success of ibrutinib has spurred the development of a new generation of both irreversible and reversible BTK inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[12]
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling cascades that promote cell growth and proliferation.[13] Overexpression or mutations of EGFR are frequently observed in various epithelial cancers.[13] The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop EGFR tyrosine kinase inhibitors (EGFR-TKIs) that compete with ATP at the catalytic domain.[13][14] These compounds have shown potent anti-proliferative activity against cancer cell lines with EGFR overexpression.[13] Some derivatives have also demonstrated the ability to inhibit P-glycoprotein, a protein associated with multidrug resistance.[14]
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Inhibition of VEGFR signaling is a well-established anti-cancer strategy. Several pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[15][16] These compounds have been shown to inhibit the proliferation of various cancer cell lines and exhibit anti-angiogenic activity.[16] Molecular modeling studies suggest that these inhibitors form hydrogen bonds with key residues in the VEGFR-2 kinase domain.[15]
The complexity of cancer signaling pathways has led to the development of dual- or multi-target inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for this approach.[17] Dual inhibitors targeting both BTK and PI3Kδ, another key enzyme in B-cell signaling, have been developed to potentially overcome resistance to single-agent therapies.[18] Other dual-inhibition paradigms include targeting Src and Bcr-Abl, BRAF V600E and VEGFR2, and EGFR and HER2.[17] This strategy aims to achieve synergistic anti-cancer effects and reduce the likelihood of drug resistance.[17]
Serine/Threonine Kinases
CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a common feature of cancer cells.[19] Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent CDK2 inhibitors, demonstrating significant inhibition of cancer cell growth.[19][20] These inhibitors can induce cell cycle arrest and apoptosis.[20]
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during cell division.[21] It is considered a promising target in cancers with amplification of the TRIM37 gene.[21] Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed as highly potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range.[21]
Phosphodiesterases (PDEs): Modulators of Second Messengers
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By regulating the levels of these second messengers, PDEs play a crucial role in various physiological processes.
Phosphodiesterase 5 (PDE5)
PDE5 specifically degrades cGMP and is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature. Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. Pyrazolo[3,4-d]pyrimidine derivatives were among the early and potent PDE5 inhibitors developed for the treatment of erectile dysfunction.[22] Sildenafil (Viagra) contains a related pyrazolopyrimidinone core. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for developing selective inhibitors of cGMP PDEs, including PDE1 and PDE5.[22]
Other Potential Therapeutic Targets
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond kinases and PDEs. Research has indicated their potential to interact with other target classes:
-
Human Adenosine Receptor Modulators : These compounds have shown activity in modulating adenosine receptors, which are involved in various physiological processes.[23]
-
DNA Topoisomerase : Molecular docking studies suggest that some pyrazolo[3,4-d]pyrimidine derivatives may interact with DNA topoisomerase, a common target for anticancer agents.[24]
-
5-HT2C Receptor Agonists : The pyrazolo[3,4-d]pyrimidine core has been explored in the context of developing agonists for the 5-HT2C receptor, a target for central nervous system disorders.[25]
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of selected pyrazolo[3,4-d]pyrimidine compounds against various therapeutic targets.
| Compound | Target(s) | IC50 | Cell Line(s) | Reference |
| SI221 | SFKs | Cytotoxic | Glioblastoma | [8] |
| SI306 | Src | 7.2-11.2 µM | Glioblastoma | [9] |
| Ibrutinib | BTK | 0.5 nM (enzymatic) | - | [4][10] |
| Compound 16 | EGFR-TK | 0.034 µM | - | [13] |
| Compound 12b | VEGFR-2 | 0.063 µM | - | [16] |
| Compound 14 | CDK2 | 0.057 µM | - | [19][20] |
| Compound 24j | PLK4 | 0.2 nM | - | [21] |
| Compound 4c | PDE1, PDE5 | 60 nM, 75 nM | - | [22] |
Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a pyrazolo[3,4-d]pyrimidine compound against a specific protein kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution or a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Incubate as per the detection reagent manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of pyrazolo[3,4-d]pyrimidine compounds on cancer cell lines.[23]
Workflow Diagram:
Caption: Workflow for a cell viability assessment using the MTT assay.
Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway, a key target for pyrazolo[3,4-d]pyrimidine inhibitors like ibrutinib.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a versatile and highly fruitful starting point for the development of inhibitors targeting a wide array of therapeutically relevant proteins. Its success is particularly prominent in the field of kinase inhibition, where it has yielded life-changing medicines. The future of drug discovery with this scaffold lies in the rational design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, the development of covalent and allosteric inhibitors to address drug resistance, and the continued exploration of novel therapeutic targets beyond the well-trodden path of kinases and PDEs. As our understanding of disease biology deepens, the pyrazolo[3,4-d]pyrimidine core is poised to remain a central and privileged scaffold in the armamentarium of medicinal chemists for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 8. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 15. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Utilization of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to function as an effective "hinge-binder," occupying the ATP-binding site of a wide array of protein kinases.[1][2] This inherent affinity makes it a privileged scaffold, a molecular framework that is recurrently found in biologically active compounds. The strategic functionalization of this core is paramount in achieving potency and selectivity against specific kinase targets.
Among the various derivatives of this scaffold, 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine stands out as a versatile and highly valuable starting material. The presence of the iodine atom at the 3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. This chemical tractability is crucial for the systematic exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core, a process central to the optimization of kinase inhibitor candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors, with a focus on robust and reproducible protocols for key synthetic transformations.
Core Synthetic Strategies: Unleashing the Potential of the 3-Iodo Group
The iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine core is amenable to a variety of powerful C-C and C-N bond-forming reactions. The three most impactful and widely employed transformations in this context are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions provide access to 3-aryl, 3-alkynyl, and 3-amino substituted pyrazolo[3,4-d]pyrimidines, respectively, which are key structural motifs in a multitude of potent kinase inhibitors.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Aryl-Substituted Inhibitors
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in introducing aryl and heteroaryl moieties at the 3-position, a common feature in many kinase inhibitors that occupy hydrophobic pockets within the ATP-binding site.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the catalytically active Pd(0) species. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
Application Case Study: Synthesis of a Key Ibrutinib Intermediate
A prominent example of the Suzuki-Miyaura coupling in kinase inhibitor synthesis is the preparation of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a crucial intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2]
Protocol: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 2.0 g (7.7 mmol) | 1.0 | Starting material. |
| (4-Phenoxyphenyl)boronic acid | 3.28 g (15.4 mmol) | 2.0 | Coupling partner. |
| Potassium Phosphate (K₃PO₄) | 5.28 g (23.0 mmol) | 3.0 | Base. |
| Tetrakis(triphenylphosphine)palladium(0) | 1.4 g (1.2 mmol) | 0.15 | Catalyst. |
| 1,4-Dioxane | 25 mL | - | Solvent. |
| Water | 10 mL | - | Co-solvent. |
| Temperature | 120 °C | - | Reaction temperature. |
| Reaction Time | 24 hours | - | - |
| Yield | 1.75 g (75%) | - | Isolated yield. |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (2.0 g, 7.7 mmol), (4-phenoxyphenyl)boronic acid (3.28 g, 15.4 mmol), and potassium phosphate (5.28 g, 23.0 mmol).
-
Add 1,4-dioxane (25 mL) and water (10 mL) to the vessel.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Degas the mixture by bubbling argon gas through the solution for 20 minutes to remove any dissolved oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.4 g, 1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Stir the mixture at room temperature for an additional 24 hours to allow for product precipitation.
-
Add water (25 mL) to the mixture and filter the resulting solid.
-
Wash the collected solid with methanol (75 mL) followed by ethanol (50 mL).
-
Dry the solid in a vacuum oven to obtain 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid product (1.75 g, 75% yield).[1][2]
Sonogashira Coupling: Introducing Alkynyl Moieties for Enhanced Binding
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for installing alkynyl functionalities onto the pyrazolo[3,4-d]pyrimidine scaffold. These linear and rigid alkynyl linkers can be used to probe deeper into the ATP-binding site or to introduce functionalities that can form additional hydrogen bonds or other favorable interactions, thereby enhancing inhibitor potency and selectivity.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination to a Cu(I) salt to form the reactive copper acetylide.
Application Protocol: General Procedure for Sonogashira Coupling
Protocol: Synthesis of 3-Alkynyl-3H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting material. |
| Terminal Alkyne | 1.2 mmol | 1.2 | Coupling partner. |
| Dichlorobis(triphenylphosphine)palladium(II) | 0.05 mmol | 0.05 | Catalyst. |
| Copper(I) Iodide (CuI) | 0.1 mmol | 0.1 | Co-catalyst. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 3.0 mmol | 3.0 | Base and solvent. |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Co-solvent (optional). |
| Temperature | Room Temp. to 80 °C | - | Optimization may be required. |
| Reaction Time | 2-24 hours | - | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
To a dry, argon-flushed reaction vessel, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Add anhydrous triethylamine or diisopropylethylamine (3.0 mmol) and optionally, anhydrous DMF (5 mL).
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Stir the reaction mixture at the desired temperature (starting at room temperature and gradually increasing to 80 °C if necessary) under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-3H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
Buchwald-Hartwig Amination: Constructing C-N Linkages for Diverse Functionality
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[3] This reaction is exceptionally powerful for introducing primary and secondary amines at the 3-position of the pyrazolo[3,4-d]pyrimidine core. The resulting 3-amino derivatives can serve as key intermediates for further elaboration or act as crucial pharmacophoric elements that interact with specific residues in the kinase active site.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for the efficiency of this reaction, as it promotes the reductive elimination step.
Application Protocol: General Procedure for Buchwald-Hartwig Amination
While a specific protocol for the Buchwald-Hartwig amination of this compound is not extensively documented, a reliable procedure can be adapted from protocols for similar iodo-heterocyclic systems. The use of a bulky biarylphosphine ligand such as XPhos or RuPhos is recommended for optimal results.
Protocol: Synthesis of 3-Amino-3H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting material. |
| Amine (Primary or Secondary) | 1.2 mmol | 1.2 | Coupling partner. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.025 mmol | 0.025 | Catalyst precursor. |
| XPhos or RuPhos | 0.06 mmol | 0.06 | Ligand. |
| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | 1.5 mmol | 1.5 | Base. |
| Toluene or 1,4-Dioxane | 5 mL | - | Anhydrous solvent. |
| Temperature | 80-110 °C | - | Optimization may be required. |
| Reaction Time | 4-24 hours | - | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
To a dry, argon-flushed reaction vessel, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 mmol) and the phosphine ligand (0.06 mmol) in the anhydrous solvent (2 mL).
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-3H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides medicinal chemists with a robust toolkit for the systematic functionalization of the pyrazolo[3,4-d]pyrimidine scaffold. The protocols outlined in this document, grounded in established chemical principles and exemplified by the synthesis of a key intermediate for a clinically approved drug, offer a solid foundation for researchers to accelerate their drug discovery efforts in the exciting and impactful field of kinase inhibitor development.
References
The Lynchpin Intermediate: A Guide to the Synthesis and Application of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine for Ibrutinib Production
Introduction: The Strategic Importance of a Halogenated Heterocycle
In the intricate landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and high-purity production of active pharmaceutical ingredients (APIs). For the targeted cancer therapy Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, the halogenated pyrazolopyrimidine, 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8), serves as a critical lynchpin.[1][2] Its carefully engineered structure, featuring a reactive iodine atom at the C3 position, is the key to introducing the (4-phenoxyphenyl) moiety via palladium-catalyzed cross-coupling reactions, a pivotal step in the construction of the Ibrutinib molecule.[3]
This document provides a comprehensive guide for researchers, chemists, and process development scientists on the synthesis, characterization, and application of this vital intermediate. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and offer insights into the critical parameters that ensure a high-quality intermediate, which ultimately dictates the success of the final Ibrutinib synthesis. This compound is not only crucial for Ibrutinib but also serves as a versatile building block in the synthesis of other kinase inhibitors, such as potent FLT3 kinase inhibitors for acute myeloid leukemia.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe handling and successful application in a multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₅ | [1][4] |
| Molecular Weight | 261.02 g/mol | [1][4] |
| Appearance | Off-white to light brown or light yellow powder/crystal | [5] |
| Melting Point | >300 °C | [5] |
| CAS Number | 151266-23-8 | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [5] |
Safety and Handling:
This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Storage: Store in a cool, dry, well-sealed container, protected from light.[5] Recommended storage temperature is 2-8 °C.[5]
Synthesis Protocol: Electrophilic Iodination of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis of this compound is achieved through the electrophilic iodination of the readily available starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-amine. The reagent of choice for this transformation is N-iodosuccinimide (NIS).
Reaction Principle:
The pyrazolo[3,4-d]pyrimidine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. N-iodosuccinimide (NIS) serves as a source of an electrophilic iodine species (I⁺).[6] The reaction proceeds via the attack of the electron-rich C3 position of the pyrazole ring onto the electrophilic iodine of NIS, leading to the formation of the C-I bond and the byproduct succinimide. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by solvating the ionic intermediates.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 3. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, most notably kinase inhibitors. Its structural resemblance to adenine allows it to function as a versatile "hinge-binding" fragment, crucial for interacting with the ATP-binding sites of various kinases. The targeted derivatization of this core, particularly through the formation of carbon-carbon bonds at the 3-position, is a cornerstone of modern drug design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the introduction of a diverse array of aryl and heteroaryl substituents.[1][2]
This guide provides a detailed technical overview and actionable protocols for the successful execution of Suzuki coupling reactions with 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the synthesis of several important pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[3][4] We will delve into the mechanistic nuances, critical reaction parameters, and troubleshooting strategies tailored for this specific, yet challenging, substrate.
The Challenge: Navigating the Reactivity of a Nitrogen-Rich Heterocycle
While the Suzuki-Miyaura coupling is a robust and versatile reaction, its application to nitrogen-rich heterocycles like this compound is not without its challenges.[1][5][6] The presence of multiple nitrogen atoms, particularly the unprotected amine and pyrazole N-H groups, can lead to catalyst inhibition or poisoning.[7][8] These basic nitrogen centers can coordinate to the palladium catalyst, disrupting the catalytic cycle and leading to low yields or failed reactions.
Furthermore, the electron-rich nature of the pyrazolopyrimidine ring system can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[9] Therefore, a carefully optimized catalytic system is paramount for achieving efficient and reproducible couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. The high reactivity of the C-I bond makes this step relatively facile.[10][11]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][12][13] The choice of base is critical and can significantly impact the reaction rate and yield.[14]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[15]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling with this compound hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
For challenging substrates like nitrogen-rich heterocycles, the choice of ligand is often more critical than the palladium source itself.[9] Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[16]
-
Recommended Catalysts/Ligands:
-
Buchwald-type biarylphosphine ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling electron-rich heterocycles.[16] They stabilize the palladium catalyst and prevent the formation of inactive species.
-
Pre-catalysts: The use of pre-catalysts, such as XPhos Pd G2 or G3, is highly recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ, leading to more reproducible results.[5]
-
Traditional Catalysts: While catalysts like Pd(PPh₃)₄ can be used, they often require higher catalyst loadings and longer reaction times for this type of substrate.[17][18]
-
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[12][14] For nitrogen-containing heterocycles, a moderately strong base is often required to facilitate this step without causing unwanted side reactions.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An effective and commonly used strong base for challenging couplings.[16][19]
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results, though it is more expensive.[11]
-
Sodium Carbonate (Na₂CO₃): A milder base that can be effective, particularly with more reactive boronic acids.[4]
-
Solvent System
A polar, aprotic solvent, often in combination with water, is typically used to ensure the solubility of all reaction components, particularly the inorganic base.
-
Recommended Solvents:
Reaction Temperature
The reaction temperature will depend on the reactivity of the specific boronic acid and the chosen catalyst system. Generally, temperatures between 80-110 °C are employed.[10] Microwave irradiation can significantly reduce reaction times.[18][20][21][22]
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of generally applicable starting conditions for the Suzuki coupling of this compound with various arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Palladium Pre-catalyst | XPhos Pd G3 (2-5 mol%) | Highly active and reproducible for this substrate class.[22] |
| Ligand | XPhos (if not using a pre-catalyst) | Bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination.[16] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | Strong base to promote the challenging transmetalation step.[16][19] |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1 v/v) | Good solubility for both organic and inorganic components.[1][19] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy for catalyst turnover. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware should be oven-dried before use. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the catalyst.
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.
Figure 2: General Experimental Workflow for Suzuki Coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
XPhos Pd G3 (0.03 eq, 3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Add the solvent to the flask via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting this compound indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-3H-pyrazolo[3,4-d]pyrimidin-4-amine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[18][20][21][22]
Materials:
-
Same as Protocol 1
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Vessel Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq), potassium phosphate (1.25 mmol, 2.5 eq), and XPhos Pd G3 (0.015 mmol, 3 mol%).
-
Solvent Addition: Add 5 mL of a degassed 1,4-dioxane/water (5:1) solvent mixture.
-
Sealing: Seal the vial with a cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 120 °C for 20-40 minutes with stirring.
-
Workup and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the workup and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction not fully degassed. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Ensure proper degassing of the solvent and inert atmosphere setup. |
| Protodeboronation of Boronic Acid | 1. Excess water in the reaction. 2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents and minimize the amount of water. 2. Consider a milder base (e.g., K₂CO₃) or lower the reaction temperature.[9] |
| Debromination/Deiodination of Starting Material | 1. Presence of a hydride source. 2. Certain catalyst/ligand combinations may promote this side reaction. | 1. Ensure solvents are pure. 2. Screen different ligands; Buchwald-type ligands are generally robust against this.[23] |
| Formation of Homocoupled Boronic Acid Product | Oxygen contamination leading to oxidative homocoupling. | Rigorously degas the solvent and maintain a strict inert atmosphere throughout the reaction.[16] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and essential transformation in the synthesis of medicinally important molecules. Success in this reaction requires a nuanced understanding of the challenges posed by this nitrogen-rich heterocycle. By employing highly active palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands, in conjunction with a strong base and carefully controlled, oxygen-free conditions, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this critical synthetic tool.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 4. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. benchchem.com [benchchem.com]
- 19. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Pyrazolo[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered immense interest in the field of medicinal chemistry.[1] Its structural resemblance to the endogenous purine ring system allows it to function as a bioisostere of adenine, a key component of ATP.[1][2] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with the hinge region of kinase active sites, making this scaffold a cornerstone in the development of potent kinase inhibitors.[3] The clinical success of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain cancers, stands as a testament to the therapeutic potential of this remarkable scaffold.
Beyond kinase inhibition, derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated a wide spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of this scaffold lies in its multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the pyrazolo[3,4-d]pyrimidine core. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical methodologies to explore the vast chemical space offered by this privileged scaffold. We will delve into the rationale behind key synthetic strategies, provide step-by-step protocols for common and advanced derivatization reactions, and offer insights into potential challenges and optimization strategies.
Core Derivatization Strategies: A Practical Overview
The derivatization of the pyrazolo[3,4-d]pyrimidine core can be broadly categorized into three primary strategies, each targeting different positions on the bicyclic ring system. Understanding the reactivity of each position is crucial for designing a successful synthetic route.
Figure 1: Key derivatization strategies for the pyrazolo[3,4-d]pyrimidine core.
I. N-Alkylation and N-Arylation of the Pyrazole Ring
Modification at the N1 and N2 positions of the pyrazole ring is a fundamental strategy to modulate the physicochemical and pharmacological properties of pyrazolo[3,4-d]pyrimidine derivatives. The introduction of various alkyl or aryl groups can influence solubility, metabolic stability, and target engagement.
Scientific Rationale:
The nitrogen atoms of the pyrazole ring are nucleophilic and can be selectively alkylated or arylated under appropriate conditions. The choice of base and solvent is critical to control the regioselectivity of the reaction, as alkylation can potentially occur at both N1 and N2. Generally, N1 substitution is favored under basic conditions with alkyl halides.
Protocol 1: General Procedure for N1-Alkylation
This protocol is adapted from the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs.
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidine starting material
-
Alkyl halide (e.g., methyl iodide, propargyl bromide, phenacyl bromide) (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq)
-
Solvent (e.g., DMF, Acetonitrile)
-
Stirring plate and magnetic stirrer
-
Reaction vessel (round-bottom flask)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in the chosen solvent (e.g., DMF), add the base (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated pyrazolo[3,4-d]pyrimidine.
Table 1: Representative Examples of N1-Alkylation with Varying Alkylating Agents
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Yield (%) |
| 1 | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | K₂CO₃ | DMF | 85 |
| 2 | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | K₂CO₃ | DMF | 78 |
| 3 | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl bromide | K₂CO₃ | DMF | 82 |
Data adapted from a study on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives.[4]
II. C4-Substitution via Nucleophilic Aromatic Substitution (SNA r)
The C4 position of the pyrazolo[3,4-d]pyrimidine ring is highly susceptible to nucleophilic attack, especially when a good leaving group such as a halogen is present. This reactivity is extensively utilized to introduce a variety of substituents, most notably amines, which are often crucial for biological activity.
Scientific Rationale:
The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer complex intermediate, and the rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent.
Protocol 2: General Procedure for Amination at the C4-Position
This protocol describes the displacement of a chlorine atom at the C4 position with an amine.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine starting material
-
Amine (primary or secondary) (1.2 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA)) (2.0 eq)
-
Solvent (e.g., Isopropanol, N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))
-
Stirring plate and magnetic stirrer
-
Reaction vessel (sealed tube or microwave vial)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).
-
Seal the reaction vessel and heat the mixture to a temperature ranging from 80 °C to 150 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether or cold ethanol), and dried.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.[5]
Figure 2: Experimental workflow for the amination of 4-chloropyrazolo[3,4-d]pyrimidine.
III. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the pyrazolo[3,4-d]pyrimidine core. This strategy is particularly valuable for exploring structure-activity relationships by modifying the substitution pattern at the C3 and C4 positions.
Scientific Rationale:
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organohalide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The regioselectivity of the coupling on di- or tri-halogenated pyrazolopyrimidines can often be controlled by tuning the reaction conditions.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling at the C4-Position
This protocol is a general procedure for the microwave-assisted Suzuki coupling of a 4-chloro-pyrazolo[3,4-d]pyrimidine with a boronic acid.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine starting material
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)
-
Microwave reactor and appropriate reaction vials
-
Standard work-up and purification equipment
Procedure:
-
In a microwave reaction vial, combine the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.
Table 2: Comparison of Yields for Suzuki Coupling under Different Conditions
| Entry | Halogen at C4 | Boronic Acid | Catalyst | Base | Solvent | Method | Yield (%) |
| 1 | Cl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave | 85 |
| 2 | Br | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene | Conventional | 75 |
| 3 | I | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Conventional | 92 |
Yields are representative and can vary based on the specific substrates and reaction conditions.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
The derivatization of the pyrazolo[3,4-d]pyrimidine core remains a fertile ground for discovery in medicinal chemistry. The synthetic strategies outlined in this guide—N-alkylation, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling—represent fundamental yet powerful tools for generating diverse libraries of compounds with a wide range of biological activities. The provided protocols are intended to serve as a practical starting point for researchers, encouraging further exploration and optimization.
As our understanding of the molecular drivers of disease continues to evolve, so too will the strategies for designing and synthesizing novel therapeutics. The inherent versatility of the pyrazolo[3,4-d]pyrimidine scaffold ensures its continued prominence in the ongoing quest for new and effective medicines. Future efforts in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of novel derivatization reactions to access previously unexplored chemical space.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anti-Cancer Agents from 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisosteric analog of adenine, a fundamental component of ATP.[1][2][3] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase domain of numerous enzymes, many of which are implicated in cancer pathogenesis.[1][3] Consequently, this scaffold has been extensively explored for the development of potent kinase inhibitors.[2][3] The starting material, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a particularly valuable precursor for generating diverse chemical libraries.[4][5] The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against various cancer targets.[5] This document provides a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic investigation of novel anti-cancer agents derived from 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine, with a focus on targeting oncogenic kinases.
Introduction: The Rationale for Pyrazolo[3,4-d]pyrimidines in Oncology
The pyrazolo[3,4-d]pyrimidine core has been a cornerstone in the development of targeted cancer therapies.[6] Its resemblance to the purine ring system allows it to function as a "hinge-binding" motif, a critical interaction for kinase inhibition.[7] Several successful anti-cancer drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, are based on this scaffold, validating its clinical significance.[3] The development of novel derivatives aims to identify compounds with improved efficacy, selectivity, and resistance profiles against a range of malignancies.
Numerous studies have demonstrated the potent anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, including those of the breast, colon, and lung.[8][9][10] The mechanism of action is often attributed to the inhibition of key signaling pathways driven by kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10][11] The strategic modification of the pyrazolo[3,4-d]pyrimidine scaffold allows for the fine-tuning of inhibitory activity against specific kinases, offering a promising avenue for the development of next-generation targeted therapies.
Synthetic Strategy: Diversification of the this compound Scaffold
The presence of an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine core is a key feature for synthetic diversification.[4][5] This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[12][13][14][15] This section outlines the protocols for these key synthetic transformations.
General Workflow for Derivative Synthesis
The overall synthetic workflow begins with the commercially available this compound and proceeds through a cross-coupling reaction to generate a library of diverse analogs.
Caption: Synthetic workflow for generating a library of novel pyrazolo[3,4-d]pyrimidine derivatives.
Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is optimized for the rapid and efficient synthesis of 3-aryl or 3-heteroaryl-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.[12]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid/ester (0.75 mmol, 1.5 eq), and the base (1.5 mmol, 3.0 eq).
-
Add the palladium catalyst (0.025 mmol, 5 mol%).
-
Add 5 mL of the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolo[3,4-d]pyrimidine.
Causality behind Experimental Choices:
-
Microwave Irradiation: Significantly reduces reaction times compared to conventional heating, often leading to cleaner reactions and higher yields.[12]
-
Excess Boronic Acid/Ester: Used to drive the reaction to completion.
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction.[12]
-
Base: Required for the transmetalation step in the catalytic cycle.
-
Degassed Solvent: Prevents the oxidation of the palladium catalyst.
Protocol: Sonogashira Cross-Coupling
This protocol is for the synthesis of 3-alkynyl-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a reaction flask, add this compound (0.5 mmol), the palladium catalyst (0.025 mmol, 5 mol%), and CuI (0.05 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (5 mL) and the base (1.5 mmol, 3.0 eq).
-
Add the terminal alkyne (0.75 mmol, 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Biological Evaluation: Screening for Anti-Cancer Activity
Once a library of derivatives has been synthesized, a systematic in vitro evaluation is necessary to identify promising lead compounds.[16][17][18] This typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.
General Workflow for In Vitro Screening
The in vitro screening process follows a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays for the most potent compounds.
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method for determining cell viability by measuring the metabolic activity of living cells.[19][20][21] It is a reliable and high-throughput method for initial cytotoxicity screening.[19]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized pyrazolo[3,4-d]pyrimidine derivatives dissolved in DMSO
-
XTT labeling reagent and electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Lead Compound 1 | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| Lead Compound 2 | 8.1 ± 0.9 | 12.4 ± 1.5 | 9.7 ± 1.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Mechanistic Studies: Elucidating the Mode of Action
For the most promising "hit" compounds, further investigation is required to understand their mechanism of action. Given that pyrazolo[3,4-d]pyrimidines are known kinase inhibitors, a key step is to assess their effect on relevant signaling pathways.[1][10][11]
Protocol: Western Blot Analysis of Key Signaling Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[22][23][24] This protocol outlines the steps to investigate the effect of a lead compound on the phosphorylation status of key proteins in a targeted signaling pathway (e.g., the EGFR pathway).[25]
Materials:
-
Cancer cell line of interest
-
Lead pyrazolo[3,4-d]pyrimidine derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the lead compound at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Expected Outcome: A potent EGFR inhibitor would be expected to decrease the level of phosphorylated EGFR (p-EGFR) and downstream signaling proteins like phosphorylated Akt (p-Akt) in a dose-dependent manner, without significantly affecting the total protein levels of EGFR and Akt.
Signaling Pathway Visualization
The following diagram illustrates a simplified EGFR signaling pathway that can be interrogated using Western blotting.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a novel agent.
In Vivo Evaluation: Assessing Anti-Tumor Efficacy in Animal Models
Promising lead compounds identified through in vitro screening should be further evaluated in vivo to assess their anti-tumor efficacy and tolerability in a more complex biological system.[17][26][27] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[26][28][29]
Protocol: Human Tumor Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a lead compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A549)
-
Lead compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (length x width²) / 2.
-
Record the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint: Continue the experiment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Self-Validation:
-
The inclusion of a vehicle control group is essential to differentiate the effect of the compound from the vehicle.
-
Monitoring body weight and observing the animals for signs of distress helps to assess the toxicity of the compound.
-
At the end of the study, excised tumor weights should correlate with the final tumor volume measurements.
Conclusion and Future Directions
The this compound scaffold provides a robust starting point for the development of novel anti-cancer agents, particularly kinase inhibitors. The protocols outlined in this document offer a systematic approach for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of new chemical entities. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.[30][31][32] Additionally, exploring the activity of these compounds in combination with other anti-cancer agents may reveal synergistic effects and provide new therapeutic strategies. The continued investigation of this versatile scaffold holds significant promise for the discovery of the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Benchchem [benchchem.com]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. noblelifesci.com [noblelifesci.com]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. biotium.com [biotium.com]
- 21. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. karger.com [karger.com]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 30. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Assays Using Pyrazolo[3,4-d]pyrimidine Derivatives
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target a crucial class of enzymes: protein kinases.[1][2] Structurally, this heterocyclic system is an isostere of adenine, the core component of adenosine triphosphate (ATP).[1][3] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases, making them powerful tools for dissecting cellular signaling pathways and developing novel therapeutics for a host of diseases, most notably cancer.[1][4]
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many pathological conditions.[5] The development of potent and selective kinase inhibitors is therefore a major focus of drug discovery.[6] Pyrazolo[3,4-d]pyrimidine-based compounds have led to several clinically successful drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, underscoring the therapeutic potential of this chemical class.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of enzyme inhibition assays tailored for the evaluation of pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into robust data interpretation.
Core Principles of Kinase Inhibition Assays for ATP-Competitive Inhibitors
Given that pyrazolo[3,4-d]pyrimidines primarily function as ATP-competitive inhibitors, the most informative assays are those that directly or indirectly measure the enzymatic activity of the target kinase. The fundamental principle is to quantify the rate of phosphotransfer from ATP to a specific substrate in the presence of varying concentrations of the inhibitor.
The choice of assay technology depends on several factors, including the specific kinase, the nature of the substrate (peptide or protein), required throughput, and available instrumentation. Common methodologies include luminescence-based, fluorescence-based, and radiometric assays.
Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Derivatives
The following diagram illustrates the competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidine derivatives at the kinase active site.
Caption: Competitive inhibition of a kinase by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
Here, we provide detailed protocols for robust and widely used kinase inhibition assays suitable for characterizing pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic protein kinase and utilizes the Kinase-Glo® Luminescent Kinase Assay platform, which measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[1][7][8] The luminescent signal is inversely proportional to kinase activity.[3][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-d]pyrimidine derivative against a specific protein kinase.
Materials:
-
Target kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrazolo[3,4-d]pyrimidine derivative (test inhibitor)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution series).
-
Prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., staurosporine) series.[5]
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted test compound, DMSO control, or positive control to the appropriate wells.
-
Add 2.5 µL of the target kinase diluted in kinase assay buffer to each well. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
-
Gently mix and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.
-
Initiate the kinase reaction by adding 5 µL of a pre-warmed mixture of the kinase substrate and ATP (at its Km concentration) in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure product formation is in the linear range.
-
-
ATP Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Following the kinase reaction incubation, add 10 µL of the Kinase-Glo® Reagent to each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes to ensure homogeneity.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9][10][11]
-
Protocol 2: TR-FRET-Based Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another robust method for quantifying kinase activity.[12][13] These assays are less susceptible to compound interference from colored or fluorescent compounds.[14] The principle involves a long-lifetime donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein) on a substrate and a phospho-specific antibody, respectively. Phosphorylation of the substrate allows the antibody to bind, bringing the donor and acceptor into close proximity and enabling FRET.
Objective: To measure the inhibitory effect of pyrazolo[3,4-d]pyrimidine derivatives on kinase activity using a TR-FRET format.
Materials:
-
Target kinase
-
Fluorescently labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
Pyrazolo[3,4-d]pyrimidine derivative
-
ATP
-
Kinase Assay Buffer
-
Stop/Detection Buffer
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in DMSO as described in Protocol 1.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Add 2 µL of the target kinase and fluorescently labeled substrate in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at the optimal temperature and time for the specific kinase.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of Stop/Detection buffer containing the Terbium-labeled anti-phospho-substrate antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Data Presentation and Interpretation
The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.[15][16] It is crucial to present this data clearly and consistently.
Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives against Target Kinase
| Compound ID | Target Kinase | IC50 (nM) |
| PPD-001 | Kinase X | 15 ± 2.5 |
| PPD-002 | Kinase X | 78 ± 5.1 |
| PPD-003 | Kinase X | >10,000 |
| Staurosporine | Kinase X | 5 ± 0.8 |
Data are presented as the mean ± standard deviation from three independent experiments.
Causality Behind Experimental Choices and Trustworthiness of Protocols
-
ATP Concentration: Using ATP at its Michaelis-Menten constant (Km) concentration is critical for accurately determining the potency of ATP-competitive inhibitors.[16] Deviations from this can significantly alter the apparent IC50 value.
-
Enzyme Concentration: The enzyme concentration should be kept low and in the linear range of the assay to avoid ligand depletion effects, which can lead to an overestimation of the IC50.
-
Controls: The inclusion of "no enzyme" and "no inhibitor" (DMSO only) controls are essential for defining the baseline and maximum signal of the assay. A known potent inhibitor, such as staurosporine for many kinases, serves as a positive control to validate the assay's performance.[5]
-
Data Analysis: A sigmoidal dose-response curve with a variable slope is the standard model for fitting IC50 data.[9][10] The quality of the fit should be assessed by examining the R-squared value and the confidence intervals of the calculated parameters.[11]
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro characterization of pyrazolo[3,4-d]pyrimidine-based enzyme inhibitors. By understanding the underlying principles of the assays and carefully controlling experimental variables, researchers can generate high-quality, reproducible data to guide their drug discovery and development efforts. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold continues to make it a valuable starting point for the design of next-generation kinase inhibitors.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. graphpad.com [graphpad.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IC50 - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine in Agricultural Chemistry Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Latent Potential of a Versatile Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its role in the development of targeted therapeutics. However, its utility is not confined to the pharmaceutical realm. This heterocyclic system is increasingly recognized for its potential in agricultural chemistry, forming the backbone of various pesticides.[1] This document focuses on a key derivative, 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8), a versatile intermediate primed for exploration in the development of novel agrochemicals.
While direct, large-scale agrochemical screening data for this compound is not extensively published, the known activities of its analogues provide a strong rationale for its investigation. The pyrazolo[3,4-d]pyrimidine framework is present in compounds exhibiting herbicidal, fungicidal, and insecticidal properties.[2][3][4] The presence of an iodine atom at the 3-position offers a reactive handle for further chemical modification (e.g., via Sonogashira or Suzuki coupling), allowing for the creation of diverse chemical libraries for screening.
These application notes provide a comprehensive guide for researchers aiming to synthesize this key intermediate and subsequently evaluate its potential as a lead structure for new crop protection agents. The protocols are designed to be robust and self-validating, grounded in established methodologies for agrochemical research.
Section 1: Synthesis of this compound
A reliable synthetic route is the foundation of any screening program. The following protocol, adapted from established literature, describes the iodination of the readily available 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 1.1: Synthesis via Direct Iodination
This protocol details the direct iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide (NIS).
Rationale: Direct iodination with NIS is an effective and widely used method for introducing iodine onto electron-rich heterocyclic systems. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the starting materials and reagents. Heating the reaction promotes the iodination to proceed to completion.
Materials:
-
4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol (EtOH), cold
-
Argon or Nitrogen gas supply
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
To a round-bottom flask, add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (e.g., 10 g, 0.074 mol).
-
Add anhydrous DMF (80 mL) to dissolve the starting material.
-
Add N-iodosuccinimide (e.g., 25 g, 0.111 mol) to the solution.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to 80°C under the inert atmosphere and maintain for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected solid with a generous amount of cold ethanol to remove residual DMF and unreacted NIS.
-
Dry the product, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in a vacuum oven overnight.
Expected Outcome: The protocol should yield the desired product as a solid. The reported yield is quantitative. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Section 2: Postulated Mechanism of Action in Pests
Understanding the potential mechanism of action is critical for designing effective screening assays and for the rational design of more potent derivatives. Several pyrazole and pyrimidine-containing agrochemicals are known inhibitors of mitochondrial electron transport.[5]
Hypothesized Mechanism: It is postulated that pyrazolo[3,4-d]pyrimidine derivatives may act as Mitochondrial Electron Transport Inhibitors (METIs) , specifically at Complex I (NADH:ubiquinone oxidoreductase).[5] By binding to this complex, the compound disrupts the electron transport chain, which in turn halts the production of ATP, the cell's primary energy currency. This leads to cellular energy depletion and, ultimately, the death of the target organism (insect, fungus, or weed).[5]
Section 3: Agrochemical Screening Protocols
The following protocols are designed as initial screens to determine if this compound possesses herbicidal, fungicidal, or insecticidal activity. These are based on established, general screening methodologies.
Protocol 3.1: Primary Herbicidal Activity Screening
This protocol outlines a pre-emergence and post-emergence assay to evaluate the compound's effect on model monocot and dicot weed species.
Rationale: Testing against both monocots (e.g., barnyard grass) and dicots (e.g., rape or lettuce) provides an initial indication of the compound's spectrum of activity. Pre-emergence application tests for effects on germination and early growth, while post-emergence application assesses activity on established seedlings.[2]
Materials:
-
This compound
-
Acetone (for stock solution)
-
Tween® 20 (as a surfactant)
-
Distilled water
-
Seeds of a model monocot (e.g., Barnyard grass, Echinochloa crus-galli) and a model dicot (e.g., Rape, Brassica napus or Lettuce, Lactuca sativa)
-
Potting soil
-
Pots or trays for planting
-
Growth chamber with controlled light, temperature, and humidity
-
Spray bottle or small-plot sprayer
Procedure:
Part A: Pre-Emergence Assay
-
Prepare a stock solution of the test compound (e.g., 10,000 ppm in acetone).
-
Prepare test concentrations (e.g., 100, 250, 500 ppm) by diluting the stock solution in water containing 0.1% Tween® 20. Include a solvent-only control.
-
Fill pots with soil and sow seeds of the test species at a uniform depth.
-
Apply the test solutions evenly to the soil surface. Use a consistent volume per pot.
-
Place the pots in a growth chamber under appropriate conditions (e.g., 25°C, 14h light/10h dark cycle).
-
Water the pots as needed, avoiding disturbance of the treated soil surface.
-
After 14-21 days, assess the results by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill) compared to the control.
Part B: Post-Emergence Assay
-
Sow seeds as described above and allow them to grow until they reach the 2-3 leaf stage.
-
Prepare test solutions as in the pre-emergence assay.
-
Apply the solutions as a foliar spray, ensuring complete and uniform coverage of the seedlings.
-
Return the pots to the growth chamber.
-
After 14 days, visually assess the herbicidal effect (phytotoxicity) as described for the pre-emergence assay.
Data Presentation:
| Concentration (ppm) | Pre-Emergence (% Inhibition) - Monocot | Pre-Emergence (% Inhibition) - Dicot | Post-Emergence (% Injury) - Monocot | Post-Emergence (% Injury) - Dicot |
| Control (Solvent) | 0 | 0 | 0 | 0 |
| 100 | ||||
| 250 | ||||
| 500 |
Protocol 3.2: In Vitro Fungicidal Activity Screening
This protocol uses a poisoned food technique to assess the compound's ability to inhibit the mycelial growth of common plant pathogenic fungi.
Rationale: The poisoned food technique is a standard and straightforward method to determine the direct fungitoxic effect of a compound by incorporating it into the growth medium. This in vitro assay provides a clear measure of growth inhibition.
Materials:
-
This compound
-
Acetone or DMSO (for stock solution)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Fusarium graminearum, Alternaria alternata, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1,000 ppm in acetone or DMSO).
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the final test concentrations (e.g., 10, 50, 100 ppm). Also prepare a solvent-only control plate.
-
Swirl the flasks gently to ensure thorough mixing and immediately pour the amended media into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
Using a sterile cork borer, cut 5 mm discs from the edge of an actively growing culture of the test fungus.
-
Place one fungal disc, mycelium-side down, in the center of each prepared Petri dish.
-
Incubate the plates at 25°C in the dark.
-
When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate.
-
Where dt is the average diameter of the fungal colony in the treatment plate.
-
-
Data Presentation:
| Concentration (ppm) | % Mycelial Growth Inhibition - F. graminearum | % Mycelial Growth Inhibition - A. alternata | % Mycelial Growth Inhibition - B. cinerea |
| Control (Solvent) | 0 | 0 | 0 |
| 10 | |||
| 50 | |||
| 100 |
Protocol 3.3: Primary Insecticidal Activity Screening
This protocol describes a contact and ingestion bioassay using a model insect pest, such as the larvae of the diamondback moth (Plutella xylostella) or adults of the housefly (Musca domestica).
Rationale: It is important to assess toxicity through multiple routes of exposure. The leaf dip (ingestion) assay evaluates stomach poison activity, while the topical application (contact) assay determines direct contact toxicity.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Cabbage or lettuce leaves (for leaf dip assay)
-
Test insects (e.g., 3rd instar larvae of P. xylostella)
-
Micro-applicator or fine paintbrush
-
Ventilated containers for holding insects
-
Artificial diet or food source
Procedure:
Part A: Leaf Dip Bioassay (Ingestion)
-
Prepare test solutions (e.g., 50, 100, 250, 500 ppm) in water with 0.05% Triton X-100. Include a surfactant-only control.
-
Excise leaf discs (e.g., 5 cm diameter) from untreated cabbage or lettuce plants.
-
Using forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage.
-
Allow the leaf discs to air dry on a wire rack.
-
Place one treated leaf disc into a Petri dish lined with moist filter paper.
-
Introduce a set number of larvae (e.g., 10) into each dish.
-
Seal the dishes (with ventilation) and place them in an incubator at 25°C.
-
Assess mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality, correcting for any control mortality using Abbott's formula if necessary.
Part B: Topical Application Bioassay (Contact)
-
Prepare dilutions of the test compound in acetone.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each test insect.
-
Treat a control group with acetone only.
-
Place the treated insects in ventilated containers with access to food and water.
-
Assess mortality at 24 and 48 hours post-treatment.
-
Calculate the percentage mortality.
Data Presentation:
| Concentration (ppm or µ g/insect ) | % Mortality (48h) - Ingestion Assay | % Mortality (48h) - Contact Assay |
| Control | ||
| 50 ppm / X µg | ||
| 100 ppm / Y µg | ||
| 250 ppm / Z µg | ||
| 500 ppm / A µg |
Section 4: Experimental Workflow and Data Interpretation
The path from synthesis to lead identification is a structured process. The initial screening assays are designed to be high-throughput to identify any "hits". Positive results from these primary screens warrant further, more detailed investigation.
Interpreting the Results:
-
Primary Screen: A "hit" is generally considered to be a compound that causes significant (>50-80%) inhibition, injury, or mortality at a relatively high screening concentration (e.g., 100-500 ppm). The goal here is to identify any biological activity.
-
Spectrum of Activity: Note whether the activity is broad-spectrum (e.g., affects both monocots and dicots) or specific. Specificity can be highly desirable in developing selective herbicides.
-
Secondary Screen: If activity is confirmed, a dose-response study should be conducted with a wider range of concentrations. This allows for the calculation of the EC₅₀ (Effective Concentration for 50% response) for herbicidal/fungicidal assays or the LC₅₀ (Lethal Concentration for 50% mortality) for insecticidal assays. These values provide a quantitative measure of potency and are crucial for comparing different compounds.
-
Structure-Activity Relationship (SAR): The true value of this compound lies in its potential as a scaffold. The iodine atom can be replaced with various other functional groups. By synthesizing analogues and testing them, researchers can build an SAR profile to identify which chemical features enhance potency and selectivity, guiding the development of a lead compound.
References
- 1. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bridgeorganics.com [bridgeorganics.com]
- 3. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for kinase inhibitors like Ibrutinib[1]. Achieving high yield and purity is paramount for downstream applications. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during synthesis, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield for the iodination of 4-aminopyrazolo[3,4-d]pyrimidine is consistently low (<50%). What are the most critical factors I should investigate?
Low yield is a common issue stemming from several potential sources. The most effective troubleshooting approach is to systematically evaluate the following four areas:
-
Purity of Starting Material: The quality of your starting material, 4-aminopyrazolo[3,4-d]pyrimidine, is the single most important factor. Impurities can consume the iodinating reagent, interfere with the reaction, and complicate purification. Always verify the purity of the starting material by ¹H NMR and LC-MS before proceeding.
-
Choice and Stoichiometry of Iodinating Agent: The reactivity of the iodinating agent must be matched to the electron-rich nature of the pyrazolopyrimidine core. While molecular iodine (I₂) can be used, it often requires an activator. N-Iodosuccinimide (NIS) is generally the preferred reagent due to its mild nature and cleaner reaction profiles[2]. Using a slight excess (1.1-1.2 equivalents) of NIS is recommended to drive the reaction to completion.
-
Reaction Solvent and Temperature: The choice of solvent is crucial for both solubility and reaction rate. Polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices. Temperature control is vital; running the reaction at 0°C to room temperature typically provides a good balance between reaction rate and prevention of side products.
-
Work-up and Purification: The product is a high-melting-point solid that can be prone to precipitation[3]. An improper work-up can lead to significant loss of material. Quenching with a reducing agent (e.g., sodium thiosulfate) is essential to remove unreacted iodine, and careful purification, typically by recrystallization or column chromatography, is necessary to isolate the pure product.
Q2: I'm seeing multiple spots on my TLC analysis post-reaction. What are the likely side products and how can I avoid them?
The presence of multiple spots indicates either incomplete reaction or the formation of side products. The primary culprits are typically di-iodinated species or isomers.
The pyrazolo[3,4-d]pyrimidine nucleus has multiple sites susceptible to electrophilic attack. While the C3 position is the most electronically favored for substitution, harsh conditions can lead to a second iodination event.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for side product analysis.
To minimize side product formation:
-
Control Stoichiometry: Use no more than 1.2 equivalents of NIS.
-
Maintain Low Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution over 15-30 minutes to avoid localized high concentrations.
Q3: Which iodinating agent is superior for this synthesis: N-Iodosuccinimide (NIS) or Molecular Iodine (I₂)?
Both reagents can effect the transformation, but they operate under different principles and offer distinct advantages. For this specific substrate, N-Iodosuccinimide (NIS) is generally superior.
Mechanism of Electrophilic Iodination The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The C3 position of the pyrazole ring is electron-rich and is the site of attack by an electrophilic iodine species ("I⁺").
Caption: Simplified mechanism for electrophilic iodination.
Here is a comparison to guide your choice:
| Feature | N-Iodosuccinimide (NIS) | Molecular Iodine (I₂) |
| Reactivity | Mild and highly selective electrophilic iodine source.[2] | Less electrophilic; requires an oxidizing agent or Lewis acid (e.g., AgNO₃, H₂SO₄) to generate the active "I⁺" species.[4][5] |
| Byproducts | Succinimide (water-soluble, easily removed). | Can generate HI, which is acidic and may require a base. If using activators, additional salts are produced. |
| Handling | Stable, crystalline solid. Easy to weigh and handle. | Solid, but sublimes and can be corrosive. |
| Typical Yield | Generally higher and more reproducible. | Can be effective but often requires more optimization. |
| Recommendation | Highly Recommended for clean, high-yielding reactions. | A viable, lower-cost alternative if the reaction is well-optimized. |
Q4: Can you provide a detailed, optimized protocol for the synthesis using NIS?
Absolutely. This protocol is designed for robustness and high yield based on established methods for iodinating heterocyclic systems.[2][6]
Optimized Protocol: Iodination with NIS
-
Materials & Reagents:
-
4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.15 eq)
-
Anhydrous Dimethylformamide (DMF)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aq. NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per 1 g of starting material) and stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.15 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The product spot should be less polar than the starting material.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing an equal volume of 10% aq. sodium thiosulfate solution to quench any unreacted iodine. A white/off-white precipitate should form.
-
Precipitation & Filtration: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethyl acetate.
-
Drying: Dry the solid under high vacuum to afford the crude product.
-
Purification (if necessary): The product is often pure enough after filtration. If needed, recrystallize from a large volume of ethanol or purify via column chromatography (silica gel, gradient elution from 5% to 10% MeOH in DCM).
-
-
Expected Outcome:
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically >85%.
-
Melting Point: >300 °C[3].
-
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination [lnu.diva-portal.org]
Technical Support Center: Purification of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the dedicated technical support guide for the purification of 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate, notably in the synthesis of kinase inhibitors like Ibrutinib.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity and yield for your downstream applications.
Understanding the Compound: Key Physicochemical Properties
Before delving into purification strategies, it is essential to understand the basic properties of this compound that influence its purification.
| Property | Value | Source |
| Molecular Formula | C₅H₄IN₅ | [3] |
| Molecular Weight | 261.02 g/mol | [3] |
| Appearance | White to off-white or light brown crystalline powder | [2] |
| Melting Point | >300 °C | |
| Solubility | Generally low in common organic solvents | Inferred from synthesis workups |
The high melting point and generally low solubility of this compound are key considerations when developing purification protocols.
Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Workup and Isolation
Symptoms:
-
Significantly lower than expected mass of crude product after filtration and drying.
-
Product appears to be "oiling out" or is difficult to handle.
Potential Causes and Solutions:
-
Incomplete Precipitation: The product may have some residual solubility in the reaction solvent (e.g., DMF) or the washing solvent (e.g., ethanol), especially if the washing is not performed with cold solvent.
-
Solution: Ensure the reaction mixture is cooled sufficiently before filtration. Always use cold ethanol for washing the crude product to minimize solubility losses.[1]
-
-
Suboptimal pH during Workup: If an aqueous workup is performed, the pH can influence the solubility of the product.
-
Solution: Maintain a neutral to slightly basic pH during any aqueous washes to ensure the amine functionality is not protonated, which would increase its aqueous solubility.
-
Issue 2: Persistent Impurities After Initial Purification
Symptoms:
-
HPLC or NMR analysis of the isolated solid shows the presence of starting materials or byproducts.
-
The product has a noticeable color (e.g., yellow or brown) when it is expected to be white or off-white.
Common Impurities and Their Removal:
-
Unreacted 4-aminopyrazolo[3,4-d]pyrimidine: This is a common impurity if the iodination reaction is incomplete.
-
Removal Strategy:
-
Recrystallization: This is often the most effective method. Due to the low solubility of the product, a high-boiling point solvent or a solvent mixture may be required. A good starting point is a mixture of DMF and a less polar solvent like ethanol or isopropanol.
-
Slurry Wash: A slurry of the crude product in a hot solvent in which the impurity is more soluble than the product can be effective. Hot ethanol or methanol are good candidates to try.
-
-
-
N-Iodosuccinimide (NIS) and Succinimide: If NIS is used as the iodinating agent, residual NIS and its byproduct, succinimide, can contaminate the product.
-
Removal Strategy:
-
Aqueous Wash: Both NIS and succinimide have good water solubility. An aqueous workup of the reaction mixture before precipitation of the product can effectively remove these impurities.
-
Washing the Isolated Solid: Washing the filtered crude product with water can also help remove these impurities.
-
-
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated pyrazolopyrimidines.
-
Removal Strategy:
-
Column Chromatography: This is the most reliable method for separating closely related impurities. A silica gel column with a mobile phase of dichloromethane and methanol (e.g., 97:3 v/v) has been used for related compounds and is a good starting point.[4] An alternative is a gradient of ethyl acetate in hexane.
-
Fractional Crystallization: If a suitable solvent system can be identified where the di-iodinated species has significantly different solubility, fractional crystallization may be an option.
-
-
Issue 3: Difficulty with Column Chromatography
Symptoms:
-
Poor separation of the product from impurities.
-
The product streaks on the column or does not elute.
-
Low recovery of the product from the column.
Troubleshooting Column Chromatography:
-
Choosing the Right Stationary and Mobile Phase:
-
Stationary Phase: Standard silica gel (200-300 mesh) is a good starting point.
-
Mobile Phase: For polar compounds like this compound, a polar mobile phase is required.
-
Recommended Starting Points:
-
Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0-5% MeOH in DCM).
-
Ethyl Acetate (EtOAc) with a gradient of Hexane (e.g., 50-100% EtOAc in Hexane).
-
-
-
-
Improving Separation:
-
TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
-
Dry Loading: Due to the low solubility of the compound, dry loading onto the column is highly recommended. Dissolve the crude product in a minimal amount of a strong solvent (like DMF or DMSO), adsorb it onto a small amount of silica gel, dry it, and then load the dried silica onto the column.
-
-
Addressing Low Recovery:
-
Check for Insolubility: The product may be precipitating on the column. Ensure the chosen mobile phase is sufficient to solubilize the compound.
-
Tailing: The amine functionality can interact with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to mitigate this effect and improve peak shape.
-
Experimental Protocols
Protocol 1: Purification by Slurry Wash
This method is suitable for removing more soluble impurities from the crude product.
-
Place the crude this compound in a round-bottom flask.
-
Add a suitable solvent (e.g., cold ethanol, methanol, or a mixture of ethyl acetate and hexane). A good starting point is 5-10 mL of solvent per gram of crude material.
-
Stir the suspension vigorously at the chosen temperature (e.g., room temperature or heated to reflux) for 1-2 hours.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold solvent.
-
Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
This method is effective for obtaining high-purity material.
-
Place the crude this compound in a flask.
-
Add a minimal amount of a high-boiling point solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature (e.g., DMF, DMSO, or a mixture like DMF/ethanol).
-
Heat the mixture with stirring until the solid completely dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for at least one hour.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent or a solvent in which the product is known to be poorly soluble (e.g., cold ethanol).
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This is the most powerful method for separating closely related impurities.
-
Prepare the Column: Pack a glass column with silica gel (200-300 mesh) using a slurry of the initial mobile phase (e.g., 100% Dichloromethane or a Hexane/Ethyl Acetate mixture).
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMF or DCM/MeOH).
-
Add a small amount of silica gel to this solution and concentrate it to a free-flowing powder using a rotary evaporator.
-
Carefully load the dried silica gel containing the adsorbed product onto the top of the packed column.
-
-
Elution:
-
Start with a less polar mobile phase and gradually increase the polarity. For example, start with 100% DCM and gradually increase the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: My purified this compound is still slightly colored. Is this a problem?
A slight off-white or light brown color is not uncommon for this compound and does not necessarily indicate significant impurity.[2] However, a dark color may suggest the presence of degradation products or residual iodinating reagents. If high purity is critical for your next step, consider an additional purification step like recrystallization or a charcoal treatment during recrystallization.
Q2: How can I confirm the purity of my final product?
The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and can quantify trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the compound and can help identify any major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable to prevent potential degradation.
Q4: Can this compound undergo de-iodination?
Yes, iodo-heterocycles can be susceptible to de-iodination, especially in the presence of reducing agents, certain metals, or upon exposure to light over extended periods. It is good practice to store the compound protected from light and to use it in subsequent reactions without undue delay.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. 3-Iodo-1H-Pyrazolo[34-D]Pyrimidin-4-Amine Market 2025 forecast to 2032 [24marketreports.com]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is often plagued by challenges related to yield, regioselectivity, and purification.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles governing these reactions, empowering you to make informed, rational decisions in your experimental design.
Part 1: Core Synthesis & Cyclization Issues
This section addresses the foundational steps of building the bicyclic core, a common source of low yields and isomeric impurities.
Q1: My final yield is drastically low during the formamide-mediated cyclization of 5-amino-1H-pyrazole-4-carboxamide. What are the primary causes and how can I troubleshoot this?
Low yield in the final cyclization is a frequent bottleneck.[3] The reaction, which involves heating an aminopyrazole precursor in a high-boiling point solvent like formamide to construct the pyrimidine ring, is highly sensitive to several factors.[4][5]
Causality Analysis:
The cyclization is a condensation reaction that is highly dependent on the purity of the starting material and the strict exclusion of water. High temperatures can promote side reactions or decomposition if not carefully controlled.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low cyclization yields.
Caption: Troubleshooting workflow for low cyclization yields.
Step-by-Step Protocol: Precursor Purification (Recrystallization)
-
Solvent Selection: Test the solubility of your crude 5-amino-1H-pyrazole-4-carboxamide in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Validation: Confirm the purity of the recrystallized material using NMR and LC-MS before proceeding with the cyclization.
Q2: I'm synthesizing a 1-substituted pyrazole from an unsymmetrical β-ketonitrile and a substituted hydrazine, but I'm getting a mixture of N1 and N2 regioisomers. How can I control this?
Regiocontrol during the initial pyrazole synthesis is critical as it dictates the final substitution pattern of the pyrazolo[3,4-d]pyrimidine. The reaction of a substituted hydrazine with a β-ketonitrile can proceed via two pathways, leading to two different regioisomers.[6]
Mechanistic Insight:
The initial condensation can occur between the hydrazine and the ketone or the nitrile. The subsequent cyclization is influenced by the electronic nature of the hydrazine substituent and the steric environment around the electrophilic centers.[7] For instance, aliphatic hydrazines often react differently than aromatic hydrazines.[7]
-
Pathway A (Common): The more nucleophilic nitrogen of the substituted hydrazine (often the unsubstituted NH2) attacks the ketone carbonyl.
-
Pathway B (Competing): The substituted nitrogen attacks the ketone, or reaction proceeds through the nitrile.
The reaction conditions, particularly the presence or absence of an acid or base catalyst, can significantly influence which pathway is favored.
Caption: Competing pathways for N1 vs. N2 pyrazole formation.
Strategies for Regiocontrol:
| Parameter | Condition Favoring N1-Isomer (R3 on N1) | Condition Favoring N2-Isomer (R3 on N2) | Rationale |
| Hydrazine (R3) | Bulky alkyl or aryl groups | Small, electron-donating groups | Steric hindrance directs the reaction to the less hindered NH2 group. |
| Catalyst | Acidic (e.g., AcOH) | Basic (e.g., K2CO3, NaHCO3)[6] | Acid protonates the carbonyl, favoring attack by the more nucleophilic NH2. Base may deprotonate the hydrazine, altering its reactivity profile. |
| Temperature | High temperature (e.g., reflux in AcOH) | Room temperature[7] | Higher temperatures can overcome the activation barrier for the sterically preferred pathway. |
Experimental Protocol: Selective Synthesis of 1-Aryl-5-aminopyrazole
-
Reaction Setup: To a solution of the β-ketonitrile (1.0 eq) in glacial acetic acid (5 mL per mmol of ketonitrile), add the arylhydrazine hydrochloride (1.05 eq).
-
Heating: Heat the mixture to reflux (approx. 120 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: After completion (typically 2-4 hours), cool the reaction to room temperature. Pour the mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N1-aryl regioisomer.
Part 2: Side Reactions in Core Functionalization
Once the pyrazolo[3,4-d]pyrimidine core is formed, subsequent functionalization steps, such as alkylation or chlorination, present their own set of challenges.
Q3: My alkylation of a 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is giving a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
This is a classic problem of controlling the reactivity of an ambident nucleophile. The pyrazolo[3,4-d]pyrimidin-4-one anion has nucleophilic sites on both the pyrazole nitrogen (N1) and the exocyclic oxygen (O4), leading to a mixture of N- and O-alkylated products.[8][9][10]
Controlling Factors (HSAB Theory):
The outcome is governed by Hard and Soft Acid-Base (HSAB) theory.
-
Nitrogen (N1): A "softer" nucleophilic center. It reacts preferentially with "softer" electrophiles (e.g., alkyl halides like methyl iodide).
-
Oxygen (O4): A "harder" nucleophilic center. It reacts preferentially with "harder" electrophiles.
The reaction conditions can be manipulated to favor one outcome over the other.[11][12]
Caption: N-Alkylation vs. O-Alkylation side reaction pathways.
Optimization Table for N-Alkylation Selectivity:
| Factor | Condition for N-Alkylation (Desired) | Condition for O-Alkylation (Side Reaction) |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Polar Protic (e.g., Ethanol, Water) |
| Base | Weak, Heterogeneous (e.g., K₂CO₃)[12] | Strong, Homogeneous (e.g., NaH, NaOEt) |
| Counter-ion | Larger Cations (K⁺, Cs⁺) | Smaller Cations (Li⁺, Na⁺) |
| Temperature | Room Temperature to Moderate Heat (e.g., 60°C) | Often lower temperatures |
Step-by-Step Protocol: Selective N-Alkylation
-
Setup: To a solution of the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide or propargyl bromide, 1.2 eq) dropwise to the suspension.[8][9]
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the precipitate or organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the pure N-alkylated product.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine and adenine, making it a privileged structure in the development of kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is fraught with challenges, primarily concerning the control of regioselectivity.
This document provides troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific issues you may encounter during your experiments.
Section 1: Troubleshooting N-Regioselectivity in Pyrazole Ring Alkylation (N1 vs. N2)
The most common and critical challenge in modifying the pyrazolo[3,4-d]pyrimidine scaffold is controlling the site of alkylation or arylation on the pyrazole ring's nitrogen atoms. The similar nucleophilicity of N1 and N2 often leads to the formation of isomeric mixtures that are difficult to separate and characterize.
Frequently Asked Questions (FAQs)
Q1.1: I performed an N-alkylation on my 1H-pyrazolo[3,4-d]pyrimidine and obtained a mixture of two isomers. Why did this happen?
A: You are observing the classic N1 vs. N2 regioselectivity problem. Both nitrogen atoms in the pyrazole moiety can act as nucleophiles. The outcome of the reaction is a delicate balance of steric hindrance, electronics, and reaction conditions. Without precise control, alkylation can occur at both sites, leading to a mixture of N1- and N2-alkylated regioisomers.
Q1.2: My primary goal is the N1-alkylated isomer. How can I steer the reaction to favor this product?
A: To selectively synthesize the N1-isomer, the key is to use conditions that favor the formation of a "solvent-separated ion pair" (SIP).[4] In this state, the pyrazolide anion is more independent, and the reaction is governed primarily by the intrinsic electronic properties and accessibility of the nitrogen atoms.
-
Solvent Choice: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4]
-
Base Selection: Employ milder bases with large, soft counter-ions. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in DMF are classic choices that have been shown to favor N1 alkylation.[5]
-
Mechanism Insight: In polar solvents, the cation (e.g., K⁺, Cs⁺) is well-solvated and less associated with the pyrazolide anion. This leaves the N1 position, often the thermodynamically favored site, open for electrophilic attack.
Q1.3: I need to synthesize the N2-alkylated isomer, but my attempts keep yielding the N1 product. What conditions favor N2-alkylation?
A: Achieving N2 selectivity is a kinetic challenge that requires overriding the thermodynamic preference for N1. This is accomplished by creating a "tight ion pair" (TIP) or "close ion pair" (CIP), where the cation actively directs the alkylating agent.[4]
-
Solvent Choice: Use less polar, ethereal solvents such as Tetrahydrofuran (THF) or Dioxane.[5]
-
Base Selection: Strong, hard bases with small, hard counter-ions are critical. Sodium hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS) are highly effective.[4][5]
-
Mechanism Insight: In a solvent like THF, the sodium cation (Na⁺) does not get fully solvated. It forms a tight complex by coordinating with both the N1 nitrogen and the lone pair of the N7 nitrogen of the pyrimidine ring.[5] This coordination shell effectively blocks the N1 position, forcing the alkylating agent to attack the only available nucleophilic site: N2.[5] This solvent-dependent reversal of selectivity is a powerful tool.[4]
Diagram: Controlling N1 vs. N2 Alkylation
Caption: Decision workflow for regioselective N-alkylation.
Protocol 1: Selective N1-Alkylation of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stirring: Stir the suspension at room temperature for 30 minutes.
-
Reagent Addition: Add the alkylating agent (e.g., iodomethane, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: Selective N2-Alkylation via Solvent-Controlled Cation Chelation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Washing: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Carefully decant the hexane.
-
Solvent & Substrate: Add anhydrous THF (approx. 0.1 M). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., iodomethane, 1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to isolate the N2-alkylated product, which typically has a different polarity from the N1 isomer.[5]
Section 2: Controlling Regioselectivity During Cyclocondensation
The construction of the pyrimidine ring onto a pre-existing pyrazole core is the most common strategy. The choice of pyrazole starting material and the cyclizing agent are critical for achieving the desired substitution pattern and avoiding side reactions.
Frequently Asked Questions (FAQs)
Q2.1: I am trying to synthesize the pyrazolo[3,4-d]pyrimidine core from 5-amino-1H-pyrazole-4-carbonitrile, but my yields are low and I see multiple spots on TLC.
A: This is a common issue. The cyclocondensation reaction is sensitive to conditions.
-
Reagent Purity: Ensure your starting aminopyrazole carbonitrile is pure. Impurities can lead to side reactions.
-
Reaction Conditions: When using reagents like formic acid or formamide, high temperatures are required, which can sometimes lead to decomposition or the formation of undesired N-formylated intermediates that do not cyclize efficiently.
-
Water Content: The presence of water can hydrolyze the nitrile group or interfere with the condensation. Ensure anhydrous conditions where necessary.
Q2.2: Which precursor is better for building the pyrimidine ring: a 5-amino-1H-pyrazole-4-carbonitrile or a 5-amino-1H-pyrazole-4-carboxylate ester?
A: Both are excellent precursors, but they lead to different functionalities at the C4 position and require different cyclizing agents. Your choice depends on your target molecule.
-
5-Amino-1H-pyrazole-4-carbonitrile: This is the most direct route to 4-aminopyrazolo[3,4-d]pyrimidines. Cyclization with formamide typically yields the 4-amino product directly. Reaction with formic acid leads to the 4-hydroxypyrazolo[3,4-d]pyrimidine (which exists as the 4-oxo tautomer).[6]
-
5-Amino-1H-pyrazole-4-carboxylate Ester: This precursor is ideal for synthesizing 4,6-dihydroxypyrazolo[3,4-d]pyrimidines (4,6-dioxo tautomers). Cyclocondensation with urea or thiourea is the standard method. A more versatile approach involves converting the ester to an intermediate pyrazolo[3,4-d][7][8]oxazin-4-one, which can then be reacted with a wide range of nucleophiles to build diverse pyrimidine rings.[8]
Data Table: Common Cyclizing Agents and Their Outcomes
| Precursor | Cyclizing Agent | Typical Conditions | C4-Substituent Outcome | Reference |
| 5-Aminopyrazole-4-carbonitrile | Formic Acid | Reflux, 6-8 h | -OH (exists as =O) | [6] |
| 5-Aminopyrazole-4-carbonitrile | Formamide | Reflux, 4-6 h | -NH₂ | [7] |
| 5-Aminopyrazole-4-carboxylate | Urea | Melt or high-boiling solvent, >180 °C | -OH, with -OH at C6 | N/A |
| Pyrazolo-oxazinone | Hydrazine Hydrate | Reflux in Ethanol | -NH₂ | [8] |
| Pyrazolo-oxazinone | Aromatic Amines | Reflux in Acetic Acid | -NH-Ar | [8] |
Section 3: General Troubleshooting & Characterization
Q3.1: I have successfully synthesized an isomeric mixture. How can I definitively determine the structure of each isomer (N1 vs. N2)?
A: Unambiguous characterization is crucial. While chromatographic separation (TLC, HPLC, column) can isolate the isomers, spectroscopic methods are needed for identification.
-
X-Ray Crystallography: This is the gold standard. If you can grow a suitable crystal of one or both isomers, single-crystal X-ray diffraction will provide an unambiguous structural assignment.[5][9]
-
NMR Spectroscopy (NOE): Nuclear Overhauser Effect (NOE) experiments are powerful for determining regiochemistry in solution.[10]
-
For N1-Alkylated Isomers: Irradiating the protons of the N1-alkyl group should result in an NOE enhancement of the C6-proton signal.
-
For N2-Alkylated Isomers: Irradiating the protons of the N2-alkyl group should show an NOE correlation with the protons of the substituent at the C3 position of the pyrazole ring.
-
-
UV Spectroscopy: While not definitive alone, N1 and N2 isomers often have distinct UV absorption maxima, which can be used for comparative analysis once a known standard has been characterized.[10]
Diagram: General Workflow for Isomer Characterization
Caption: Workflow for separating and identifying regioisomers.
References
- 1. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Bio...: Ingenta Connect [ingentaconnect.com]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Deiodination of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Unwanted deiodination is a common challenge that can significantly impact reaction yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the premature loss of the crucial iodine substituent. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and the 3-iodo substituent serves as a critical handle for diversification through cross-coupling reactions.[1][2] Understanding and controlling its stability is paramount for successful drug discovery and development programs.[3]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound and the general principles of deiodination.
Q1: What is deiodination and why is it a problem for my synthesis?
A1: Deiodination is the chemical process where an iodine atom is removed from a molecule and typically replaced by a hydrogen atom. For this compound, this results in the formation of the corresponding des-iodo pyrazolo[3,4-d]pyrimidin-4-amine. This is problematic because the iodine atom at the 3-position is often intentionally incorporated as a reactive site for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1] Loss of this iodine atom terminates the planned synthetic route, leading to reduced yields of the desired product and the formation of a significant impurity that can be difficult to separate.
Q2: What are the most common causes of deiodination for this compound?
A2: The deiodination of this compound, like other aryl iodides, can be triggered by several factors:
-
Reductive Environments: The presence of reducing agents, even in trace amounts, can lead to reductive cleavage of the carbon-iodine bond.[4]
-
Transition Metal Catalysts: While essential for cross-coupling reactions, certain transition metals, particularly palladium and copper under specific conditions, can catalyze a competing dehalogenation pathway.[5][6] This is often exacerbated by the presence of a hydrogen source in the reaction mixture.
-
Photochemical Decomposition: Aryl iodides can be sensitive to light, particularly UV radiation.[7] The energy from light absorption can be sufficient to induce homolytic cleavage of the C-I bond, initiating a radical-mediated deiodination process.[8]
-
Thermal Stress: Although generally more stable than their bromo- or chloro-analogs, aryl iodides can undergo thermal decomposition, which may lead to deiodination, especially at elevated temperatures over prolonged periods.[9][10]
-
Strong Bases or Acids: Extreme pH conditions can sometimes promote deiodination, although this is generally less common than the other mechanisms for this class of compounds.[9][11]
Q3: How can I quickly check if my starting material has undergone deiodination?
A3: The most reliable methods for detecting deiodination are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. You will observe a peak corresponding to the mass of the des-iodo compound (C5H5N5, MW ≈ 135.13 g/mol ) in addition to your starting material (C5H4IN5, MW ≈ 261.02 g/mol ).[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the appearance of a new signal in the aromatic region, corresponding to the proton that replaced the iodine, is a clear indicator. Concurrently, you would observe a decrease in the integration of the signals corresponding to your starting material.
Q4: Is the pyrazolo[3,4-d]pyrimidine core itself stable?
A4: Yes, the pyrazolo[3,4-d]pyrimidine core, an isomer of adenine, is generally a robust and stable heterocyclic system.[14] The primary point of instability in this compound is the carbon-iodine bond.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific experimental challenges related to deiodination.
Guide 1: Deiodination Observed During Storage
Issue: Analysis of the starting material, this compound, shows the presence of the deiodinated impurity before it is used in a reaction.
Root Cause Analysis: This issue is most commonly caused by improper storage conditions, leading to photochemical or slow thermal degradation.
Preventative Protocol:
-
Light Protection (Crucial):
-
Action: Always store the compound in an amber vial or a container wrapped completely in aluminum foil to block light.[7]
-
Rationale: The carbon-iodine bond is susceptible to cleavage upon absorption of UV-Vis light, initiating a radical deiodination cascade.[8] Excluding light is the most critical step in preventing this pathway.
-
-
Inert Atmosphere:
-
Action: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).
-
Rationale: While less critical than light protection for the solid, an inert atmosphere displaces oxygen and moisture, which can participate in certain degradation pathways over long-term storage.
-
-
Temperature Control:
-
Action: Store the compound at a controlled, cool temperature, typically 2-8 °C. Avoid repeated freeze-thaw cycles if stored in a solvent.
-
Rationale: Lower temperatures slow down the rate of any potential decomposition reactions.[10]
-
-
Purity Check Before Use:
-
Action: Before using a batch of the starting material that has been stored for an extended period, re-analyze its purity by LC-MS.
-
Rationale: This quality control step ensures that you are starting your reaction with material of known purity, preventing skewed yield calculations and downstream purification challenges.
-
Guide 2: Deiodination During a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
Issue: A significant amount of the deiodinated byproduct is formed alongside the desired coupled product.
Root Cause Analysis: This is a classic case of a competing hydrodehalogenation side reaction, catalyzed by the palladium species.[5][6] It is often promoted by the presence of a hydride source.
Workflow for Diagnosing and Preventing Deiodination in Pd-Catalyzed Reactions
Caption: Troubleshooting workflow for Pd-catalyzed deiodination.
Preventative Protocol:
-
Scrupulous Exclusion of Water and Protic Solvents:
-
Action: Use anhydrous solvents (e.g., dioxane, toluene, or DMF) and freshly dried, powdered bases. Ensure all glassware is oven- or flame-dried before use.
-
Rationale: Water can react with bases or other reagents to generate hydride species that are transferred to the palladium center, leading to reductive dehalogenation.
-
-
Choice of Base and Reagents:
-
Action: Use high-purity reagents. Some bases, particularly those with β-hydrogens, can act as hydride sources.[5] Consider using bases like Cs2CO3 or K3PO4.
-
Rationale: Impurities in reagents can act as reducing agents. The choice of base can influence the reaction mechanism and the prevalence of side reactions.
-
-
Catalyst and Ligand Selection:
-
Action: Screen different palladium sources and ligands. Ligands that promote rapid reductive elimination (the final step of the desired cross-coupling) can outcompete the deiodination pathway. For example, bulky, electron-rich phosphine ligands are often effective.
-
Rationale: The ligand sphere around the palladium atom dictates its reactivity. A well-chosen ligand can accelerate the desired catalytic cycle relative to the undesired hydrodehalogenation cycle.
-
-
Reaction Temperature and Time:
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Rationale: Hydrodehalogenation often has a different activation energy than the desired cross-coupling. Lowering the temperature may disproportionately slow the side reaction. Prolonged reaction times at high temperatures increase the likelihood of byproduct formation.
-
Guide 3: Deiodination During Reaction Work-up or Purification
Issue: The desired product is formed cleanly in the reaction mixture (as per in-process control), but the deiodinated impurity appears after work-up or column chromatography.
Root Cause Analysis: This can be caused by exposure to acidic or basic conditions during aqueous work-up, the use of certain chromatography stationary phases, or exposure to light during purification.
Preventative Protocol:
-
Neutralize Work-up Conditions:
-
Action: If an acidic or basic work-up is required, perform it quickly and at low temperatures. Ensure the final organic extract is neutralized before concentration. For example, use a saturated sodium bicarbonate wash to neutralize acids or a dilute ammonium chloride wash to neutralize bases.
-
Rationale: The C-I bond can be labile under harsh pH conditions. Minimizing exposure time and temperature reduces the risk of degradation.
-
-
Chromatography Considerations:
-
Action: Consider deactivating the silica gel by pre-treating it with a small amount of a neutral amine (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
Rationale: Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds on the column. Deactivation neutralizes these acidic sites.
-
-
Light Protection During Purification:
III. Data Summary Table
| Factor | Potential Cause of Deiodination | Recommended Preventative Action | Rationale |
| Storage | Photochemical decomposition | Store in amber vials or foil-wrapped containers. | The C-I bond is photosensitive.[7] |
| Thermal degradation | Store at 2-8 °C. | Reduces the rate of decomposition reactions. | |
| Reaction Medium | Protic solvents (e.g., water, alcohols) | Use anhydrous, aprotic solvents (e.g., dioxane, toluene). | Protic solvents can be a source of hydrides for reductive dehalogenation. |
| Catalysis | Palladium-hydride formation | Use ligands that favor rapid reductive elimination; lower reaction temperature. | Competes with the hydrodehalogenation pathway.[5] |
| Trace metal impurities | Use high-purity reagents and solvents. | Trace metals can catalyze dehalogenation.[15] | |
| Work-up | Acidic/Basic conditions | Use neutralized aqueous washes; minimize exposure time. | The C-I bond can be labile at pH extremes. |
| Purification | Acidic silica gel surface | Deactivate silica with Et3N or use neutral alumina. | Prevents on-column degradation. |
| Light exposure | Wrap chromatography column in foil. | Prevents photochemical degradation during purification.[8] |
IV. Mechanistic Overview of Deiodination
Understanding the potential mechanisms of deiodination is key to preventing it. The diagram below illustrates three common pathways.
Caption: Common mechanistic pathways for aryl iodide deiodination.
By understanding these potential pitfalls and implementing the structured troubleshooting and preventative measures outlined in this guide, researchers can significantly improve the stability of this compound throughout their synthetic campaigns, ensuring higher yields and purities of their target molecules.
References
- 1. 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine | Benchchem [benchchem.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Solubility Challenges with Pyrazolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is a cornerstone in modern drug discovery, particularly for developing potent kinase inhibitors.[1][2] However, the planar, aromatic nature of this heterocyclic system frequently leads to poor aqueous solubility, a critical hurdle that can stall promising candidates.[3][4][5] Low solubility can confound in vitro assay results, hinder the establishment of clear structure-activity relationships (SAR), and ultimately lead to poor oral bioavailability.[1][6]
This guide is structured to provide direct, actionable solutions to the solubility challenges you may encounter. We will move from high-level frequently asked questions for rapid troubleshooting to in-depth guides with detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the solubility of pyrazolo[3,4-d]pyrimidine compounds.
Q1: Why is my new pyrazolo[3,4-d]pyrimidine derivative consistently crashing out of my aqueous assay buffer?
A: This is a classic manifestation of poor aqueous solubility. The pyrazolo[3,4-d]pyrimidine core is a hydrophobic, rigid structure. While it is an excellent scaffold for fitting into the ATP-binding pocket of kinases, it has limited favorable interactions with water.[1][3] Often, compounds are first dissolved in a 100% organic solvent stock (like DMSO), and the observed precipitation occurs when this stock is diluted into an aqueous medium, exceeding the compound's thermodynamic solubility limit.
Q2: I'm seeing inconsistent results in my cell-based assays. Could this be a solubility issue?
A: Absolutely. If a compound's concentration in the assay medium is not truly in solution, the effective concentration available to interact with the cellular target is unknown and likely much lower than intended. This can lead to high variability in results and an inaccurate assessment of potency. Furthermore, precipitated compound can cause light-scattering artifacts in plate-based reads and may induce cellular stress responses unrelated to the intended target.[7]
Q3: What is a reliable starting point for solubilizing a novel derivative for an initial in vitro screening assay?
A: For preliminary high-throughput screening, using a co-solvent is the most common and practical approach.[4] The standard is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then perform a serial dilution into the aqueous assay buffer.
-
Critical Causality: The key is to maintain a final DMSO concentration that is non-toxic to your cells and does not interfere with the assay, typically below 1% v/v, and ideally ≤0.5% v/v .[4] DMSO disrupts the ordered structure of water, creating a microenvironment more favorable for solvating the hydrophobic pyrazolopyrimidine derivative.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: Understanding this distinction is crucial for experimental design.
-
Kinetic Solubility: This measures the concentration at which a compound, added from a concentrated organic stock (like DMSO), begins to precipitate in an aqueous buffer. It's a rapid, high-throughput measurement often used in early discovery to flag problematic compounds.[6] Nephelometry is a common technique for this assessment.[8][9]
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a specific medium after it has been allowed to reach equilibrium (typically by shaking the solid compound in the buffer for 24-48 hours).[8][10] This value is lower than kinetic solubility but is more representative of the conditions the drug will face in vivo. It is essential for later-stage development and formulation.[6]
Section 2: Troubleshooting Guide: In-Depth Solubility Enhancement Strategies
When simple co-solvent approaches are insufficient, a more systematic strategy is required. This section provides detailed protocols and the scientific rationale for advanced solubilization techniques.
Workflow for Addressing Solubility Issues
The following diagram outlines a logical progression for troubleshooting and resolving solubility challenges.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: pH Modification
-
Principle: The solubility of ionizable compounds is highly dependent on pH. For a weakly basic compound (like many nitrogen-containing heterocycles), solubility increases as the pH drops below its pKa, because the protonated, charged form is more water-soluble. Conversely, a weakly acidic compound becomes more soluble as the pH rises above its pKa.[11]
-
When to Use: This is the first and simplest method to try if your pyrazolo[3,4-d]pyrimidine derivative has an ionizable functional group (e.g., an amine or carboxylic acid) with a pKa in a physiologically relevant range.
-
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers spanning a relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Add Compound: Add an excess of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH.
-
-
Causality: By changing the pH, you are shifting the equilibrium between the neutral, less soluble form of the drug and its ionized, more soluble salt form. For a weak base, the Henderson-Hasselbalch equation dictates that lowering the pH increases the proportion of the protonated (BH+) species, which interacts more favorably with polar water molecules.
-
Troubleshooting:
-
Compound Instability: Some compounds may degrade at extreme pH values. Always assess the purity of the supernatant post-incubation to check for degradation products.
-
Buffer Choice: Ensure the buffer components do not interact with or salt out your compound.
-
Strategy 2: Co-solvent Screening
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic solutes.[12]
-
When to Use: Ideal for in vitro assays when pH modification is not an option or is ineffective. It is a tool for achieving sufficient concentration for testing, not typically a final formulation strategy for in vivo use due to toxicity concerns.
-
Experimental Protocol: Co-solvent Solubility Comparison
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol 400).
-
Prepare Systems: Create a series of solvent systems (e.g., 1%, 5%, and 10% v/v of each co-solvent in aqueous buffer).
-
Determine Solubility: Use the shake-flask method described in Strategy 1 for each co-solvent system to determine the equilibrium solubility.
-
Analyze and Compare: Tabulate the results to identify the most effective co-solvent and the optimal concentration.
-
-
Data Presentation: Example Co-solvent Solubility Data
Solvent System (in PBS pH 7.4) Solubility (µg/mL) Fold Increase (vs. PBS) PBS (Control) 0.1 1.0 1% DMSO 5.2 52 5% DMSO 28.1 281 5% Ethanol 15.6 156 | 5% PEG-400 | 35.4 | 354 |
-
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on nonpolar molecules (the hydrophobic effect), thereby increasing the solubility of the pyrazolo[3,4-d]pyrimidine derivative.
Strategy 3: Formulation with Excipients (Amorphous Solid Dispersions)
-
Principle: Crystalline compounds have a highly ordered lattice structure that requires significant energy to break for dissolution. By dispersing the compound at a molecular level within an inert carrier (typically a hydrophilic polymer), an amorphous solid dispersion (ASD) is formed. The amorphous state has higher free energy and is more readily dissolved than the stable crystalline form.[1][12]
-
When to Use: When significant increases in apparent solubility and dissolution rate are needed, especially for preclinical in vivo studies. This is a common and powerful formulation strategy.[1][7]
-
Experimental Protocol: Solvent Evaporation Method for ASD Screening
-
Polymer Selection: Choose GRAS (Generally Regarded As Safe) polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or copovidone (PVPVA).[13]
-
Solvent Selection: Find a common volatile solvent (e.g., methanol, acetone) that dissolves both your compound and the chosen polymer.
-
Preparation: Dissolve the compound and polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight).
-
Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film. Dry thoroughly to remove all residual solvent.
-
Characterization: Scrape the resulting solid. Confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).
-
Dissolution Testing: Test the dissolution rate of the ASD powder in a relevant aqueous buffer and compare it to the crystalline compound.
-
-
Visualization of Amorphous Solid Dispersion
Caption: Crystalline (ordered) vs. Amorphous (disordered) drug dispersion in a polymer matrix.
-
Causality: The polymer prevents the drug molecules from recrystallizing by forming hydrogen bonds and creating physical separation between them. When the ASD is introduced to water, the hydrophilic polymer dissolves quickly, releasing the drug molecules in a high-energy, supersaturated state, which enhances apparent solubility.[1]
Strategy 4: Prodrug Approach
-
Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This strategy involves chemically modifying the parent pyrazolo[3,4-d]pyrimidine to attach a polar, ionizable, or highly water-soluble promoiety.[14]
-
When to Use: This is a medicinal chemistry strategy used when formulation approaches are insufficient or undesirable. It is a significant undertaking that requires synthesis and re-evaluation of the new chemical entity.
-
Example Application: For pyrazolo[3,4-d]pyrimidine derivatives, a common strategy is to attach a solubilizing group, such as an N-methylpiperazine moiety linked via a carbamate, to a suitable handle on the core scaffold.[14] At physiological pH, the piperazine group becomes protonated, dramatically increasing the aqueous solubility of the entire molecule. This carbamate linker is designed to be cleaved by esterases in the plasma to release the active parent drug.[14]
-
Causality: This method fundamentally changes the physicochemical properties of the molecule being administered. The increased solubility comes from the addition of a highly polar or ionizable group. The success of the strategy depends on the efficient cleavage of the promoiety at the site of action to release the active drug.
Section 3: Analytical Techniques for Solubility Measurement
Accurate measurement is key to understanding and solving solubility problems. The choice of method depends on the stage of development and required throughput.
| Technique | Type | Throughput | Principle | Pros | Cons |
| Shake-Flask | Thermodynamic | Low | Equilibrating excess solid with solvent, followed by separation and quantification (HPLC, UV-Vis).[10] | Gold standard for equilibrium solubility. | Time-consuming (24-72h), requires significant compound. |
| Nephelometry | Kinetic | High | Measures light scattering caused by precipitation as a drug is added from DMSO stock into buffer.[8][9] | Fast, uses very little compound, ideal for early screening. | Measures kinetic solubility, which can overestimate thermodynamic solubility. |
| Potentiometric Titration | Thermodynamic | Medium | Measures the change in pH as an acid/base is titrated to determine the solubility of the ionized and neutral species. | Provides intrinsic solubility and pKa simultaneously. | Requires an ionizable compound. |
| UV-Vis Spectroscopy | Both | High | Measures concentration based on light absorbance after separation of undissolved solid. | Simple, fast, and compatible with plate-based formats. | Requires a chromophore, potential for interference from other components. |
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. rheolution.com [rheolution.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. longdom.org [longdom.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine. This key intermediate is crucial in the development of various therapeutic agents, including kinase inhibitors.[1] This guide is designed to be a practical resource for overcoming common challenges encountered during the synthesis and scale-up of this important molecule.
I. Synthetic Workflow Overview
The synthesis of this compound typically involves the direct iodination of the commercially available 4-aminopyrazolo[3,4-d]pyrimidine. The most common and effective method for this transformation is electrophilic iodination using N-iodosuccinimide (NIS).
References
Technical Support Center: Analytical Strategies for the Characterization of Pyrazolo[3,4-d]pyrimidine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural characterization and differentiation of isomers within this critical class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned as a "privileged structure" due to its ability to interact with a wide range of biological targets, including protein kinases.[1] However, its synthesis is often accompanied by the formation of regioisomers, which can have vastly different biological activities and physical properties.
This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions, moving beyond simple protocols to explain the scientific rationale behind each analytical choice.
Frequently Asked Questions (FAQs)
Question 1: Why is it so challenging to distinguish between pyrazolo[3,4-d]pyrimidine isomers?
Answer: The primary challenge lies in the similar physicochemical properties of the resulting regioisomers. During synthesis, particularly in N-alkylation or N-arylation reactions, substitution can occur at different nitrogen atoms on the bicyclic core (e.g., N1 vs. N2 on the pyrazole ring, or N5 vs. N7 on the pyrimidine ring). These isomers possess the same molecular weight and formula, making them indistinguishable by standard mass spectrometry. Furthermore, their polarities are often so similar that they co-elute in standard chromatographic systems, presenting as a single spot on a Thin Layer Chromatography (TLC) plate or a single peak in a Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram.[2]
Question 2: My initial analysis suggests a mixture of products, but I see only one spot on TLC. What should be my first step?
Answer: This is a common and misleading scenario. The first and most critical step is to develop a robust chromatographic separation method before proceeding to detailed spectroscopic analysis. Attempting to characterize a mixture will lead to convoluted and uninterpretable data. Focus on optimizing your separation, as even minor impurities can complicate advanced analyses like 2D NMR. For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective tool.[2]
Question 3: Can I use mass spectrometry to identify my specific isomer?
Answer: No. Standard mass spectrometry (including high-resolution MS) can only confirm the elemental composition and molecular weight of a compound.[3] Since isomers share the exact same mass, MS cannot differentiate between them. Its role in this context is to confirm that your isolated compound has the correct molecular formula, but it provides no information about atomic connectivity.
Question 4: Which analytical technique provides the most definitive and unambiguous structural information?
Answer: Single-crystal X-ray crystallography is the "gold standard" for absolute structure determination.[4][5] It provides a three-dimensional map of the molecule, unambiguously showing the precise location of every atom and confirming the exact isomeric form.[6] While it is the most definitive technique, the primary prerequisite and major bottleneck is the ability to grow a high-quality single crystal of your compound.
Troubleshooting Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: My 1D NMR (¹H and ¹³C) spectra are ambiguous. I cannot definitively assign the site of substitution on the heterocyclic core.
Core Problem: Protons and carbons on the pyrazolo[3,4-d]pyrimidine core have chemical shifts that are highly sensitive to the substitution pattern. While subtle differences exist between isomers, they are often insufficient for confident assignment using 1D spectra alone. The key to unambiguous assignment lies in observing through-bond correlations over two or three bonds, which directly link a substituent to its point of attachment on the core.
Solution: Employ 2D NMR techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment reveals correlations between protons and carbons that are separated by 2-3 chemical bonds (²JCH, ³JCH), providing a clear map of the molecule's connectivity.[7][8]
Experimental Workflow for Isomer Elucidation
Caption: Workflow for purification and structural elucidation of isomers.
Step-by-Step Protocol: Isomer Assignment using HMBC
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. These are necessary for referencing and assigning the directly bonded correlations.
-
Acquire 2D Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment first. This will correlate each proton to the carbon it is directly attached to, simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment. Set the key parameter for long-range coupling (often denoted as CNBC or J(C,H)) to optimize for correlations over 8 Hz. This value is a good starting point for typical ²J and ³J couplings in aromatic systems.[7]
-
-
Data Analysis:
-
Process the 2D spectra using appropriate software (e.g., Mnova, TopSpin).
-
Focus on the protons of your substituent (e.g., the -CH₂- protons of an N-benzyl group).
-
Look for cross-peaks in the HMBC spectrum between these protons and the quaternary (non-protonated) carbons of the pyrazolo[3,4-d]pyrimidine core. This ³JCH correlation is the definitive link.
-
Data Interpretation: A Case Study
Consider the N-alkylation of a pyrazolo[3,4-d]pyrimidine. How can we distinguish the N1-alkylated isomer from the N2-alkylated isomer?
| Isomer Position | Key Protons (e.g., N-CH₂ -R) | Expected Key ³JCH HMBC Correlations to Core Carbons | Rationale |
| N1 | NC H₂-R | C3a, C7a | The N1 position is three bonds away from these two crucial bridgehead carbons of the pyrazole ring. |
| N2 | NC H₂-R | C3 | The N2 position is three bonds away from the C3 carbon of the pyrazole ring. The correlation to C3a is a weaker ⁴J coupling and is often not observed. |
This table provides a generalized example. Exact carbon numbering may vary based on IUPAC nomenclature for different substitution patterns.
Troubleshooting Guide 2: Chromatographic Separation
Issue: My reaction has produced a mixture of isomers that I cannot separate using standard silica gel column chromatography.
Core Problem: Isomers often have nearly identical polarity and functional groups, leading to very similar retention factors (Rf) on stationary phases like silica gel. Effective separation requires maximizing the subtle differences in their dipole moments and hydrogen bonding capabilities.
Solution: A systematic approach to method development is required, exploring different stationary and mobile phases. Do not assume a failed separation on silica means the mixture is inseparable.
Step-by-Step Protocol: Method Development for Isomer Separation
-
TLC Screening (The Foundation):
-
Solvent Systems: Screen a diverse range of solvent systems. Start with common pairs like Hexanes/Ethyl Acetate and Dichloromethane/Methanol.
-
Vary Polarity: If you see a single elongated spot, test a wide range of polarities for your chosen system (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc).
-
Additives: For basic compounds, adding 0.5-1% triethylamine (NEt₃) to the mobile phase can reduce tailing on acidic silica gel and may improve separation. For acidic compounds, a similar amount of acetic acid can be beneficial.
-
-
Column Chromatography Optimization:
-
Shallow Gradient: Once a TLC system shows even minimal separation, translate this to a flash column. Use a very shallow gradient of the eluting solvent. A slow, gradual increase in polarity is much more effective than large step gradients.[2]
-
Change Stationary Phase: If silica gel fails, switch to a stationary phase with different selectivity.
-
Alumina (Neutral or Basic): Alumina has different surface characteristics and can be highly effective where silica fails.
-
Reverse-Phase (C18): For moderately polar compounds, reverse-phase chromatography using solvents like Methanol/Water or Acetonitrile/Water can provide excellent resolution.
-
-
-
Preparative HPLC (The Power Tool):
-
For extremely difficult separations, preparative HPLC is the most reliable method.[2]
-
Method Development: First, develop a separation on an analytical HPLC column (e.g., C18, 4.6 x 250 mm). This saves time and solvent.
-
Scale-Up: Once baseline separation is achieved on the analytical scale, the method can be scaled up to a larger preparative column to isolate sufficient material for characterization and further studies.
-
Troubleshooting Guide 3: X-Ray Crystallography
Issue: My NMR data is inconclusive, and I require absolute proof of my isomer's structure for a publication or patent filing.
Core Problem: Growing a single, diffraction-quality crystal. The molecules must pack into a highly ordered, repeating lattice. Many compounds prefer to precipitate as an amorphous powder, microcrystalline solid, or oil.
Solution: A patient and systematic screening of various crystallization conditions. Crystal growth is often considered as much an art as a science, and success frequently comes from exploring a wide parameter space.
Workflow for Single Crystal Growth
Caption: General workflow for obtaining a single crystal for X-ray diffraction.
Step-by-Step Protocol: Screening for Crystal Growth
-
Purity is Paramount: Start with the highest purity material possible. Impurities can inhibit the formation of an ordered crystal lattice.
-
Solvent Selection: Identify a "good" solvent that fully dissolves your compound at room temperature and several "poor" (or "anti") solvents in which your compound is insoluble.
-
Set Up Crystallization Experiments:
-
Slow Evaporation: Dissolve ~5 mg of your compound in 1 mL of a single, relatively volatile solvent (e.g., DCM, Acetone, Ethyl Acetate) in a small, narrow vial. Cover the vial with a cap that has a pinhole or use paraffin film with needle holes. Allow the solvent to evaporate slowly over several days in an undisturbed, vibration-free location.
-
Vapor Diffusion: Dissolve your compound in a minimal amount of a good solvent. Place this vial, uncapped, inside a larger, sealed jar containing a few milliliters of a poor anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, gradually lowering the solubility of your compound and promoting slow crystallization.
-
Solvent Layering: Dissolve your compound in a small amount of a dense, good solvent (e.g., DCM). Carefully layer a less dense, poor anti-solvent (e.g., Hexane) on top without mixing. At the interface, slow diffusion will occur, creating a supersaturated zone ideal for crystal growth.
-
-
Troubleshooting:
-
If Oiling Out: The compound is precipitating too quickly. Use a more dilute solution, a less volatile good solvent, or a less powerful anti-solvent. Lowering the temperature can also slow the process.
-
If No Crystals Form: The solution may not be reaching supersaturation. Allow more solvent to evaporate or use a stronger anti-solvent. Sometimes, gently scratching the inside of the vial with a needle can create nucleation sites that initiate crystal growth.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomeric pyrazolo[3,4-d]pyrimidine-based molecules: disappearance of dimerization due to interchanged substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors for targeted cancer therapies.[1] This guide provides an in-depth analysis of the expected spectral data (Mass Spectrometry, IR, and NMR) for this compound, benchmarked against its non-iodinated analog, 4-aminopyrazolo[3,4-d]pyrimidine, to offer a clear comparative perspective.
Introduction to this compound
This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The introduction of an iodine atom at the 3-position of the pyrazole ring enhances its utility as a synthetic intermediate, allowing for further functionalization through various cross-coupling reactions. Understanding its spectral signature is crucial for reaction monitoring, quality control, and definitive structural confirmation.
Mass Spectrometry: A Definitive Molecular Fingerprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, the expected mass spectrum will be significantly different from its non-iodinated counterpart due to the presence of the heavy iodine atom.
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M+) : The most critical piece of information is the molecular ion peak. With a molecular formula of C₅H₄IN₅, the expected monoisotopic mass is approximately 260.95 g/mol .[3]
-
Isotopic Pattern : Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern from the halogen will be observed.
-
Fragmentation Pattern : The fragmentation pattern will be influenced by the pyrazolopyrimidine core and the carbon-iodine bond. Common fragmentation pathways may involve the loss of iodine, the amine group, or cleavage of the pyrimidine ring.
Comparative Analysis with 4-Aminopyrazolo[3,4-d]pyrimidine
In contrast, 4-aminopyrazolo[3,4-d]pyrimidine (C₅H₅N₅) has a much lower molecular weight of approximately 135.13 g/mol .[4] Its mass spectrum will be simpler, lacking the large mass contribution of iodine. This stark difference in molecular weight provides a straightforward method to distinguish between the two compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectral Feature |
| This compound | C₅H₄IN₅ | 261.02 | M+ peak around 261 |
| 4-Aminopyrazolo[3,4-d]pyrimidine | C₅H₅N₅ | 135.13[4] | M+ peak around 135 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following outlines a general procedure for acquiring an EI-MS spectrum. The choice of ionization method is critical; EI is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.
Caption: Workflow for EI-MS Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectra of this compound and its non-iodinated analog are expected to be broadly similar, with subtle differences arising from the influence of the iodine atom.
Expected IR Spectrum of this compound
-
N-H Stretching : The amine (NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3400-3100 cm⁻¹.
-
C=N and C=C Stretching : The aromatic pyrazolopyrimidine ring system will show a series of sharp absorption bands between 1650 cm⁻¹ and 1400 cm⁻¹.
-
N-H Bending : The bending vibration of the N-H bond in the amine group is expected around 1640-1560 cm⁻¹.
-
C-I Stretching : The carbon-iodine bond will have a stretching vibration at a much lower frequency, typically in the range of 600-500 cm⁻¹, which may be difficult to observe with standard mid-IR spectrometers.
Comparative Analysis with 4-Aminopyrazolo[3,4-d]pyrimidine
The IR spectrum of 4-aminopyrazolo[3,4-d]pyrimidine will also be dominated by the N-H and aromatic ring vibrations.[5] The primary difference will be the absence of the C-I stretching vibration. The electronic effect of the iodine atom might cause minor shifts in the positions of the other bands compared to the non-iodinated compound.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 4-Aminopyrazolo[3,4-d]pyrimidine[5] |
| N-H Stretch | 3400-3100 | 3350-3100 |
| C=N, C=C Stretch | 1650-1400 | 1640-1400 |
| N-H Bend | 1640-1560 | ~1630 |
| C-I Stretch | 600-500 | Absent |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid samples.
Caption: Workflow for ATR-FTIR Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The introduction of the iodine atom in this compound will have a pronounced effect on the chemical shifts of nearby protons and carbons.
Expected ¹H NMR Spectrum of this compound
-
Aromatic Proton : The pyrimidine ring has one proton (at position 6), which is expected to appear as a singlet in the aromatic region (typically δ 8.0-9.0 ppm). The electron-withdrawing nature of the adjacent nitrogen atoms will cause this proton to be deshielded.
-
Amine Protons : The protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
-
N-H Proton : The proton on the pyrazole nitrogen will also be a broad singlet, and its position is highly dependent on the solvent.
Expected ¹³C NMR Spectrum of this compound
-
Aromatic Carbons : The spectrum will show five distinct signals for the five carbon atoms in the pyrazolopyrimidine core.
-
C-I Carbon : The carbon atom directly attached to the iodine (C3) will be significantly upfield-shifted due to the "heavy atom effect" of iodine. This is a key diagnostic feature.
-
Other Carbons : The chemical shifts of the other carbons will be influenced by the electronegativity of the nitrogen atoms and the iodo-substituent.
Comparative Analysis with 4-Aminopyrazolo[3,4-d]pyrimidine
The ¹H NMR spectrum of 4-aminopyrazolo[3,4-d]pyrimidine will also show a singlet for the pyrimidine proton and broad signals for the amine and pyrazole N-H protons.[6] However, the chemical shift of the pyrazole proton (at position 3) will be different due to the absence of the iodine atom. In the ¹³C NMR spectrum of the non-iodinated analog, the C3 carbon will not exhibit the characteristic upfield shift seen in the iodo-substituted compound.
| Nucleus | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for 4-Aminopyrazolo[3,4-d]pyrimidine |
| ¹H (Pyrimidine H6) | ~8.0-8.5 | ~8.1[6] |
| ¹³C (C3) | Lower ppm value (shielded) | Higher ppm value (deshielded) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring NMR spectra is detailed below. The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
The structural characterization of this compound relies on a combination of modern analytical techniques. Mass spectrometry provides a definitive confirmation of its molecular weight. IR spectroscopy confirms the presence of key functional groups, while NMR spectroscopy elucidates the carbon-hydrogen framework and provides crucial evidence for the position of the iodine substituent. By comparing the expected spectral data with that of the well-characterized analog, 4-aminopyrazolo[3,4-d]pyrimidine, researchers can confidently identify and characterize this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolo[3,4-d]pyrimidine(2380-63-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Pyrazolo[3,4-d]pyrimidines in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this heterocyclic system is paramount for modulating biological activity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. The choice of the halogen on the pyrazolo[3,4-d]pyrimidine precursor is a critical decision that significantly impacts reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-pyrazolo[3,4-d]pyrimidines in key synthetic transformations, supported by established chemical principles and experimental data from analogous systems.
The General Reactivity Trend: A Tale of Bond Energies
In the realm of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for aryl halides is I > Br > Cl > F . This trend is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more susceptible to cleavage during the initial, and often rate-determining, oxidative addition step of the catalytic cycle. This increased reactivity of iodo-substituted aromatics and heteroaromatics typically translates to milder reaction conditions, shorter reaction times, and higher yields compared to their bromo- counterparts.
This principle is well-documented for a variety of heterocyclic systems. For instance, in the Suzuki-Miyaura coupling of haloquinolines, 6-iodoquinoline demonstrates superior reactivity over 6-bromoquinoline, allowing for more efficient C-C bond formation under milder conditions.
A Deeper Dive: Mechanistic Insights into Cross-Coupling Reactions
To fully appreciate the reactivity differences, it is essential to understand the catalytic cycles of the most common cross-coupling reactions employed in the functionalization of pyrazolo[3,4-d]pyrimidines: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is typically the most sensitive to the nature of the halogen. The lower bond energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for this step, thus accelerating the overall reaction rate.
The Buchwald-Hartwig Amination: An Exception to the Rule?
While the I > Br reactivity trend holds for many C-C coupling reactions, the Buchwald-Hartwig amination presents a more nuanced scenario. In this crucial C-N bond-forming reaction, aryl iodides can sometimes be less effective substrates than their corresponding bromides. This counterintuitive observation is attributed to the inhibitory effect of the iodide anion generated during the reaction. Iodide can coordinate strongly to the palladium center, forming stable, off-cycle dimeric palladium-iodide complexes that are less catalytically active.[1][2] This can lead to slower reaction rates and lower yields for iodo-substituted substrates.
In fact, for Buchwald-Hartwig aminations, a revised reactivity order of ArBr > ArCl > ArI has been proposed.[1] This highlights the critical importance of considering the specific reaction type when selecting a halogenated precursor.
A study on the C4-amination of 4-halo-1H-1-tritylpyrazoles provides a compelling example within a closely related heterocyclic family. In this work, the 4-bromo-1-tritylpyrazole was found to be a more effective substrate than the 4-iodo- or 4-chloro- derivatives in the palladium-catalyzed C-N coupling with certain amines. This finding underscores that for C-N bond formation on electron-rich N-heterocycles, bromo-substituted starting materials may offer a synthetic advantage.
Comparative Performance: Iodo- vs. Bromo-Pyrazolo[3,4-d]pyrimidines
While direct, side-by-side comparative studies on iodo- and bromo-pyrazolo[3,4-d]pyrimidines under identical conditions are scarce in the literature, we can synthesize the available data and established principles into a predictive comparison.
| Reaction Type | Iodo-Pyrazolo[3,4-d]pyrimidine | Bromo-Pyrazolo[3,4-d]pyrimidine | Rationale |
| Suzuki-Miyaura | Higher reactivity, milder conditions, shorter reaction times. | Lower reactivity, may require higher temperatures and longer reaction times. | Weaker C-I bond facilitates faster oxidative addition. |
| Sonogashira | Higher reactivity, often proceeds at lower temperatures without copper co-catalysis. | Lower reactivity, may require higher temperatures and the use of a copper co-catalyst. | Weaker C-I bond facilitates faster oxidative addition. |
| Buchwald-Hartwig | Potentially lower reactivity due to iodide inhibition. | Potentially higher reactivity and yields. | Avoidance of inhibitory iodide byproducts. |
| Nucleophilic Aromatic Substitution | Higher reactivity in some cases due to better leaving group ability of iodide. | Lower reactivity. | Iodide is a better leaving group than bromide. |
Experimental Protocols: A Practical Guide
The following are representative, detailed experimental protocols for the synthesis of halo-pyrazolo[3,4-d]pyrimidines and their subsequent use in cross-coupling reactions. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates.
Synthesis of 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
Figure 2: Synthetic workflow for the iodination of a pyrazolo[3,4-d]pyrimidine.
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF, add N-iodosuccinimide (1.1 equivalents).
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Suzuki-Miyaura Coupling of a 4-Iodopyrazolo[3,4-d]pyrimidine
Figure 3: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Iodo-1H-pyrazolo[3,4-d]pyrimidine derivative
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the 4-iodopyrazolo[3,4-d]pyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed DME/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpyrazolo[3,4-d]pyrimidine.
Conclusion and Recommendations
The choice between an iodo- and a bromo-pyrazolo[3,4-d]pyrimidine is a strategic decision that should be guided by the specific synthetic transformation being planned.
-
For C-C bond-forming reactions such as Suzuki-Miyaura and Sonogashira couplings, iodo-pyrazolo[3,4-d]pyrimidines are generally the superior choice. Their higher reactivity allows for milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
-
For Buchwald-Hartwig amination (C-N bond formation), bromo-pyrazolo[3,4-d]pyrimidines may offer a significant advantage. The potential for iodide-induced catalyst inhibition with iodo-substrates can lead to sluggish reactions and lower yields. Therefore, screening the bromo-analogue is highly recommended for these transformations.
Ultimately, the optimal choice of halogen will depend on a careful consideration of the desired reaction, the available starting materials, and the need for reaction optimization. This guide provides a framework for making an informed decision, empowering researchers to develop more efficient and robust synthetic routes to novel pyrazolo[3,4-d]pyrimidine-based compounds.
References
A Comparative Guide to the Biological Activity of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of key signaling pathways implicated in cancer and other diseases. The presence of an iodine atom at the 3-position is a critical feature, not only for enhancing binding affinity to certain kinases but also for providing a versatile synthetic handle for further chemical modifications through cross-coupling reactions. This guide provides an in-depth comparison of the biological activities of various derivatives of this scaffold, supported by experimental data and detailed protocols.
The Strategic Advantage of the 3-Iodo-Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system, a fundamental component of ATP. This inherent mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases. The introduction of an iodine atom at the 3-position of the pyrazole ring offers several strategic advantages in drug design:
-
Enhanced Potency and Selectivity: The bulky and lipophilic nature of the iodine atom can lead to improved interactions within the hydrophobic pockets of the kinase active site, thereby increasing inhibitory potency and selectivity for specific kinases.
-
A Versatile Synthetic Handle: The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a diverse range of substituents at the 3-position, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.
-
Proven Clinical Relevance: The 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a key intermediate in the synthesis of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, highlighting its clinical significance.[1]
Comparative Analysis of Kinase Inhibitory Activity
The versatility of the this compound scaffold has led to the development of inhibitors targeting a range of kinases. The following table summarizes the inhibitory activities (IC50 values) of representative derivatives against key oncogenic kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Compound 1 (Ibrutinib) | BTK | 0.5 | - | - | Biochemical Assay | [2] |
| Compound 2 | BTK | 921 | - | - | Biochemical Assay | [2] |
| Compound 3 | BTK | >10,000 | - | - | Biochemical Assay | [2] |
| Compound 4 | BTK | 1675 | - | - | Biochemical Assay | [2] |
| Compound 5 | BTK | 1244 | - | - | Biochemical Assay | [2] |
| SI221 | Src | - | PP2 | - | Glioblastoma cell lines | [3] |
| Compound II-1 | VEGFR-2 | 5900 | Sorafenib | 9050 | HepG2 cells | [4][5] |
| Compound 12b | VEGFR-2 | 63 | Sunitinib | 35 | Biochemical Assay | [6] |
| Compound 15 | EGFR | 135 | - | - | Enzymatic Assay | [7] |
| Compound 16 | EGFR | 34 | - | - | Enzymatic Assay | [7] |
| Compound 4 | EGFR | 54 | - | - | Enzymatic Assay | [7] |
Key Insights from Comparative Data:
-
BTK Inhibition: The data clearly demonstrates the high potency of Ibrutinib (Compound 1) against BTK. Modifications to the core structure, as seen in compounds 2-5, lead to a significant loss of activity, highlighting the critical nature of the specific substitutions for potent BTK inhibition.[2]
-
Src Family Kinase (SFK) Inhibition: The pyrazolo[3,4-d]pyrimidine derivative SI221 has shown significant cytotoxic effects on glioblastoma cells by inhibiting SFKs, proving more effective than the well-known SFK inhibitor PP2 in these cell lines.[3]
-
VEGFR-2 Inhibition: Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent anti-VEGFR-2 activity. For instance, compound 12b exhibits an IC50 in the low nanomolar range, comparable to the established VEGFR-2 inhibitor Sunitinib.[6] This highlights the potential of this scaffold in developing anti-angiogenic agents.
-
EGFR Inhibition: Several derivatives have shown significant inhibitory activity against EGFR. Notably, compounds 16 and 4 display IC50 values in the low nanomolar range, indicating their potential as targeted therapies for EGFR-driven cancers.[7]
Key Signaling Pathways Targeted by this compound Derivatives
These derivatives exert their biological effects by interfering with crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many B-cell malignancies.
Caption: Inhibition of the BTK signaling pathway by a 3-iodo-pyrazolo[3,4-d]pyrimidine derivative.
Src Family Kinase (SFK) Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, invasion, and survival.[9] Its overexpression or aberrant activation is frequently observed in various cancers.
Caption: Inhibition of the Src signaling pathway by a 3-iodo-pyrazolo[3,4-d]pyrimidine derivative.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-iodo-pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.
Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol outlines the synthesis of the core scaffold.
Materials:
-
3H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH), cold
-
Argon atmosphere
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a solution of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (10 g, 0.074 mol) in DMF (80 mL), add N-iodosuccinimide (25 g, 0.111 mol).[1]
-
Heat the reaction mixture to 80°C under an argon atmosphere and stir overnight.[1]
-
A solid precipitate will form. Allow the mixture to cool to room temperature.
-
Filter the resulting solid and wash it with cold ethanol.[1]
-
Dry the product in a vacuum oven overnight to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1]
Caption: Workflow for the synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., BTK, Src, VEGFR-2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader (luminometer)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. The strategic placement of the iodine atom facilitates extensive medicinal chemistry efforts, leading to the discovery of compounds with significant therapeutic potential against a range of diseases, particularly cancer. The comparative data presented in this guide underscores the versatility of this scaffold in targeting key oncogenic kinases such as BTK, Src, and VEGFR-2.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases where kinase dysregulation is implicated, such as inflammatory and autoimmune disorders.
The continued exploration of the chemical space around the this compound core, guided by a deep understanding of its structure-activity relationships and the underlying biology of its targets, holds great promise for the future of targeted therapies.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry, lauded for its remarkable versatility in targeting a diverse array of protein kinases. Its intrinsic structural resemblance to the adenine base of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for enzymatic activity.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by experimental data, to provide researchers and drug development professionals with actionable insights for designing next-generation kinase inhibitors.
The Privileged Core: Understanding the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine bicycle is a bioisostere of purine, and this fundamental characteristic underpins its broad applicability as a kinase inhibitor.[3] The nitrogen-rich heterocycle can form crucial hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.[4] The true power of this scaffold, however, lies in the synthetic tractability of its various positions—primarily N1, C3, C4, and C6—allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]
Decoding the Structure-Activity Relationship: A Positional Analysis
The inhibitory profile of a pyrazolo[3,4-d]pyrimidine derivative is profoundly influenced by the nature of the substituents at key positions on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.
N1-Position: The Gateway to Selectivity and Potency
The N1-position of the pyrazole ring is often solvent-exposed and provides a crucial vector for introducing substituents that can modulate selectivity and potency.
-
Small Alkyl and Cycloalkyl Groups: Early studies with Src kinase inhibitors like PP1 and PP2 demonstrated that a tert-butyl group at the N1-position is well-tolerated and contributes to potent inhibition.[4]
-
Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl rings at N1 can lead to enhanced potency. For example, in a series of RET kinase inhibitors, various substituted phenyl groups at N1 were explored, with electron-withdrawing groups generally favoring activity.[7]
-
Extended Linkers and Warheads: For covalent inhibitors like Ibrutinib (targeting BTK), the N1-position serves as the attachment point for the acrylamide "warhead" that forms a covalent bond with a cysteine residue in the active site.[4] Modifications at this position, such as altering the linker length or the nature of the Michael acceptor, can significantly impact both potency and off-target effects.[4]
C3-Position: A Key Determinant of Potency
The C3-position of the pyrazole ring often points towards the interior of the ATP-binding pocket, making it a critical site for modifications to enhance potency.
-
Small Alkyl Groups: A methyl group at the C3 position is a common feature in many pyrazolo[3,4-d]pyrimidine inhibitors and is generally well-tolerated.[8]
-
Aromatic and Heteroaromatic Substituents: The introduction of larger aromatic or heteroaromatic groups at C3 can lead to a significant boost in potency by engaging in additional hydrophobic and π-stacking interactions within the active site. For instance, in a series of Lck inhibitors, para-substituted 3-phenyl pyrazolopyrimidines were synthesized, with the nature of the substitution affecting both potency and selectivity.[9]
-
Alkynyl Linkers: The use of an alkynyl linker at C3 to attach an aromatic ring, as seen in some BRAF inhibitors, has proven to be an effective strategy for achieving high potency.[4]
C4-Position: The Hinge-Binding Anchor
The C4-position is arguably the most critical for kinase inhibition, as the substituent at this position directly interacts with the kinase hinge region.
-
Amino and Anilino Groups: An amino or, more commonly, an anilino group at the C4-position is a hallmark of many pyrazolo[3,4-d]pyrimidine inhibitors. The exocyclic amine forms one or two hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the ATP-binding site.[8]
-
Substitution on the Anilino Ring: The substitution pattern on the C4-anilino ring is a major determinant of both potency and selectivity. For example, in a series of FLT3 and VEGFR2 inhibitors, optimization of the urea-containing substituent on the C4-anilino ring led to a compound with high potency against FLT3-driven acute myeloid leukemia cells.[10]
-
Bioisosteric Replacements: While the anilino group is prevalent, other bioisosteric replacements that can maintain the crucial hydrogen bonding interactions are also explored in inhibitor design.
C6-Position: Modulating Solubility and Selectivity
The C6-position of the pyrimidine ring is another point for diversification, often influencing physicochemical properties like solubility and contributing to selectivity.
-
Small Alkyl and Amino Groups: Small substituents such as methyl or methylamino groups at the C6-position are frequently employed and can contribute to favorable interactions in the active site.[11]
-
Impact on Selectivity: The nature of the substituent at C6 can influence the selectivity profile of the inhibitor. For example, in a study of DHFR and TS dual inhibitors, the introduction of a methyl group at C6 was found to decrease the anti-proliferative effects in most cases.[5]
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Inhibitors
To provide a clear comparison, the following tables summarize the structure-activity relationships of representative pyrazolo[3,4-d]pyrimidine inhibitors against various kinase targets.
Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Inhibitors Targeting Tyrosine Kinases
| Compound/Series | N1-Substituent | C3-Substituent | C4-Substituent | Target Kinase(s) | Key SAR Insights | IC50/Ki | Reference(s) |
| Ibrutinib | Acryloylpiperidine | Phenoxyphenyl | Amino | BTK | Covalent warhead at N1 is crucial for irreversible inhibition. | 0.5 nM (BTK) | [4] |
| Acalabrutinib | Acryloylpyrrolidine | Phenyl | Amino | BTK | Modification of N1 and C3 substituents improved BTK potency and selectivity over Ibrutinib. | 5.1 nM (BTK) | [4] |
| PP1 | tert-Butyl | 4-Methylphenyl | Amino | Src family kinases | tert-Butyl at N1 and a substituted phenyl at C3 are key for potent Src inhibition. | 170 nM (Lck) | [4] |
| Compound 23c | 4-Fluorophenyl | H | 3-Fluoro-4-methoxyanilino | RET | Potent and selective RET inhibition achieved through specific substitutions on the N1 and C4 anilino rings. | 10 nM (RET) | [7] |
| Compound 33 | H | H | 4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy | FLT3, VEGFR2 | The extended urea-containing substituent at the C4-position is critical for dual inhibitory activity. | 1.3 µM (FLT3), 0.3 µM (VEGFR2) | [10] |
Table 2: SAR of Pyrazolo[3,4-d]pyrimidine Inhibitors Targeting Serine/Threonine and Other Kinases
| Compound/Series | N1-Substituent | C3-Substituent | C4-Substituent | Target Kinase(s) | Key SAR Insights | IC50/Ki | Reference(s) |
| Roscovitine Analogues | Isopropyl | Benzyl | 2-Hydroxyethylamino | CDK2 | Bioisosteric replacement of the purine core of roscovitine with a pyrazolo[3,4-d]pyrimidine scaffold maintains CDK2 inhibitory activity. | ~0.4 µM (CDK2) | [3] |
| Compound 57 | H | 3-Alkynyl-quinazoline | Amino | BRAF | Rigidification of a promiscuous inhibitor by introducing a quinazoline at C3 led to highly selective BRAF inhibition. | 8 nM (BRAFV600E) | [4] |
| Compound 7f | 4-Chlorophenyl | Phenyl | N-acyl Phenylalanine | DHFR | Isosteric replacement of the pteridine ring in methotrexate with a pyrazolo[3,4-d]pyrimidine core and an amino acid conjugate at C4 resulted in potent DHFR inhibition. | 1.83 µM (DHFR) | [12] |
| SI306 | Varied | Varied | Anilino | Src | Identified as a promising lead compound for eradicating invasive glioblastoma cells. | 7.2-11.2 µM (GBM cell lines) | [13] |
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
The accurate determination of inhibitor potency is fundamental to any SAR study. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method widely used for this purpose. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14][15]
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
1. Materials and Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (use high-purity ATP to minimize ADP contamination)[16]
-
Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
2. Experimental Workflow:
Caption: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP for the specific kinase.
-
Incubate the reaction for 60 minutes at room temperature. The reaction time may need to be optimized for each kinase.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the unconsumed ATP, add 15 µL of ADP-Glo™ Reagent to each well.[14]
-
Incubate for 40 minutes at room temperature.[14]
-
Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.[15]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[17]
-
Signaling Pathway Context: The PI3K/AKT Pathway
Many pyrazolo[3,4-d]pyrimidine inhibitors target kinases within the PI3K/AKT signaling pathway, a critical cascade that regulates cell survival, proliferation, and growth.[19][20] Dysregulation of this pathway is a common feature in many cancers.[20]
References
- 1. promega.com [promega.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. carnabio.com [carnabio.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. cusabio.com [cusabio.com]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the versatile 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This core structure is a well-established pharmacophore, particularly for the development of protein kinase inhibitors, making a systematic and robust in vitro testing cascade essential for identifying promising therapeutic candidates.[1][2][3]
We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a self-validating workflow from initial cytotoxicity screening to target engagement and mechanism of action studies. This guide is intended for researchers in drug discovery and development, offering a structured approach to comparing novel chemical entities against established alternatives.
The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, the purine base in ATP.[4] This structural mimicry makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[5] The iodine atom at the 3-position of the starting material, this compound, provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the synthesis of extensive compound libraries with varied substitution patterns.[6][7] This chemical tractability allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several successful kinase inhibitors, including Ibrutinib, are based on this privileged scaffold.[1]
Our objective is to establish a logical testing funnel to efficiently screen and characterize novel derivatives, comparing their performance to a relevant, well-characterized inhibitor. For this guide, we will use Staurosporine , a potent but non-selective kinase inhibitor, as a general positive control and a hypothetical established Compound A (a selective inhibitor of a target kinase, e.g., Src) as a direct comparator.
The In Vitro Testing Cascade: A Workflow for Characterization
A systematic approach is crucial to avoid costly and time-consuming dead ends. The workflow should progress from broad, high-throughput assays to more specific, mechanistic studies.
Caption: In Vitro Testing Cascade Workflow.
Phase 1: Primary Screening - Assessing Cellular Impact
The initial step is to determine whether the novel compounds have a general cytotoxic or anti-proliferative effect on cancer cells. This is typically achieved using cell viability assays. The choice of assay can significantly impact data quality and throughput.
Comparison of Cell Viability Assays
| Assay Method | Principle | Advantages | Disadvantages |
| MTT Assay | Mitochondrial reductases in viable cells convert soluble yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[8][9] | Inexpensive, widely used. | Requires a final solubilization step, potential for interference from reducing compounds.[8] |
| SRB Assay | Sulforhodamine B (SRB) dye binds to basic amino acids of cellular proteins, quantifying total biomass.[8] | Less interference from compound color/redox potential, stable endpoint. | Fixation step required, less sensitive to metabolic changes. |
| CellTiter-Glo® | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-luciferin reaction.[10] | High sensitivity, rapid "add-mix-read" protocol, suitable for HTS.[10] | More expensive, signal can be affected by compounds that modulate ATP levels directly. |
Expert Recommendation: For initial high-throughput screening (HTS), the CellTiter-Glo® Luminescent Cell Viability Assay is superior due to its sensitivity and simple workflow.[10] It provides a robust measure of cell viability that correlates well with proliferative capacity.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, A549 lung cancer) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel compounds, the comparator (Compound A), and the positive control (Staurosporine) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Data Presentation: Comparative IC₅₀ Values (µM)
| Compound | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| Novel Compound X | 1.5 | 2.3 | 1.8 |
| Novel Compound Y | > 50 | > 50 | > 50 |
| Compound A (Src Inhibitor) | 0.8 | 15.2 | 1.2 |
| Staurosporine | 0.02 | 0.03 | 0.02 |
Phase 2: Target Identification and Cellular Engagement
Compounds demonstrating potent anti-proliferative activity must be evaluated for their primary molecular target(s). Given the pyrazolo[3,4-d]pyrimidine scaffold, kinases are the most probable targets.[3][11]
Biochemical Kinase Profiling
The first step is a broad biochemical screen against a panel of purified kinases to identify potential targets and assess selectivity.
Expert Recommendation: Utilize a commercial service (e.g., Reaction Biology, Eurofins) that offers radiometric or fluorescence-based assays against a large panel (e.g., >400 kinases). This provides an unbiased view of the compound's selectivity profile. The output is typically the percent inhibition at a fixed concentration (e.g., 1 µM) or IC₅₀ values for key hits.
Cellular Target Engagement Assays
A compound that inhibits a purified enzyme may not necessarily engage the same target within the complex environment of a living cell. Cellular target engagement assays are critical for validating that the compound reaches and binds to its intended target in a physiological context.[12][13]
Comparison of Cellular Target Engagement Assays
| Assay Method | Principle | Advantages | Disadvantages |
| CETSA® | The Cellular Thermal Shift Assay measures changes in the thermal stability of a protein upon ligand binding.[14] | Label-free, applicable to any soluble protein. | Lower throughput, requires specific antibodies for detection (Western Blot). |
| NanoBRET™ | A Bioluminescence Resonance Energy Transfer (BRET) assay that measures compound binding to a NanoLuc®-tagged kinase in live cells.[15][16] | Quantitative, high-throughput, provides real-time binding data in live cells.[15] | Requires genetic modification of cells to express the fusion protein. |
Expert Recommendation: The NanoBRET™ Target Engagement Assay is the gold standard for quantifying compound affinity and residence time at the target kinase in live cells.[15][16] Its high-throughput nature allows for rapid comparison of multiple novel compounds.
Caption: Principle of the NanoBRET™ Assay.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein and a carrier DNA. Plate cells in a 96-well plate.
-
Tracer and Compound Addition: After 24 hours, add the NanoBRET™ fluorescent tracer and serial dilutions of the novel compound to the cells.
-
Incubation: Incubate for 2 hours at 37°C, 5% CO₂ in the dark.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Read both the donor (460 nm, luciferase) and acceptor (610 nm, tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration to determine the IC₅₀, which reflects the apparent cellular affinity.
Phase 3: Elucidating the Mechanism of Action
Once a compound has shown potent anti-proliferative activity and on-target engagement, the next step is to understand how it kills cancer cells.
Apoptosis Assay
A key question is whether the compound induces programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.[17]
-
Annexin V-FITC: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptosis/necrosis).
Expected Outcomes: Treatment with an effective compound should show a significant increase in the Annexin V-positive cell population (early and late apoptosis) compared to the vehicle control.
Protocol: Annexin V/PI Staining
-
Treatment: Treat cells (e.g., HCT-116) with the novel compound at its 1x and 5x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer.
Data Presentation: Apoptosis Induction in HCT-116 Cells
| Treatment (24h) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Novel Compound X (1x IC₅₀) | 60.3 | 25.1 | 14.6 |
| Novel Compound X (5x IC₅₀) | 20.7 | 48.9 | 30.4 |
| Staurosporine (1 µM) | 15.2 | 55.6 | 29.2 |
Cell Cycle Analysis
Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) prior to apoptosis.[18] This can be analyzed by staining cellular DNA with propidium iodide and measuring DNA content via flow cytometry.[17]
Expected Outcomes: An inhibitor of a cell cycle-related kinase (e.g., a CDK inhibitor) would be expected to cause an accumulation of cells in a specific phase of the cell cycle.
Conclusion and Future Directions
This guide outlines a tiered, logical workflow for the comprehensive in vitro comparison of novel compounds derived from the this compound scaffold. By progressing from broad cytotoxicity screening to specific target engagement and mechanistic assays, researchers can efficiently identify and prioritize promising candidates for further preclinical development. The emphasis on quantitative, cell-based assays like CellTiter-Glo® and NanoBRET™ provides physiologically relevant data, increasing the likelihood of success in subsequent in vivo studies. The key to this process is comparative analysis, constantly benchmarking novel compounds against known standards to understand their relative potency, selectivity, and mechanisms of action.
References
- 1. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qingmupharm.com [qingmupharm.com]
- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Kinase Selectivity of Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to form the backbone of numerous potent and selective kinase inhibitors.[1][2] This is largely due to its nature as an isostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[1] The true power of this scaffold lies in its synthetic tractability, allowing for targeted modifications that can dramatically alter a compound's selectivity profile, steering it towards a single kinase target or broadening its activity to encompass multiple oncogenic drivers.[1][3]
This guide offers a comparative analysis of the kinase selectivity of several prominent pyrazolo[3,4-d]pyrimidine derivatives, providing researchers, scientists, and drug development professionals with the supporting experimental data and methodologies necessary to make informed decisions in their own research.
The Critical Role of Kinase Selectivity in Drug Development
With over 500 kinases in the human kinome, achieving a desired selectivity profile is a paramount challenge in the development of kinase inhibitors. A highly selective inhibitor can offer a "cleaner" pharmacological profile with fewer off-target effects, while a multi-targeted or "promiscuous" inhibitor might provide a more potent anti-cancer effect by hitting multiple signaling pathways simultaneously.[4] The choice of selectivity profile is therefore a strategic one, dictated by the specific therapeutic indication and the underlying biology of the disease.
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
The following sections detail the kinase selectivity profiles of four key pyrazolo[3,4-d]pyrimidine derivatives that have reached clinical significance. Their diverse selectivity profiles underscore the versatility of this chemical scaffold.
Ruxolitinib: A Selective JAK1/JAK2 Inhibitor
Ruxolitinib is a potent and selective inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[5][6][7][8][9] This selectivity is crucial for its therapeutic efficacy in myeloproliferative neoplasms, which are often driven by dysregulated JAK-STAT signaling.[5][7]
| Kinase Target | Ruxolitinib IC50 (nM) |
| JAK1 | 3.3[6][8] |
| JAK2 | 2.8[6][8] |
| TYK2 | 19[6][8] |
| JAK3 | 428[6][8] |
Data compiled from in vitro kinase assays.
Ruxolitinib's selectivity for JAK1 and JAK2 over JAK3 is a key feature, as potent inhibition of JAK3 is associated with immunosuppressive effects. This profile allows for the targeted modulation of the JAK-STAT pathway in disease while minimizing broader systemic effects.
The JAK-STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and hematopoiesis.[10][11][12][13][14]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Dasatinib: A Multi-Targeted Kinase Inhibitor
In contrast to the focused selectivity of ruxolitinib, dasatinib is a potent inhibitor of multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[15][16] This broader profile makes it a valuable therapeutic option for chronic myeloid leukemia (CML), particularly in cases of resistance to more selective inhibitors like imatinib.[15][17]
| Kinase Target | Dasatinib IC50 (nM) |
| BCR-ABL | <1.0 |
| SRC | 0.5 |
| LCK | 1.0 |
| YES | 0.4 |
| c-KIT | 5.0 |
| PDGFRβ | 28 |
Representative IC50 values from various sources.[16]
The promiscuity of dasatinib, while effective, also contributes to a different side-effect profile compared to more selective inhibitors.[4]
In CML, the BCR-ABL fusion protein drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[18][19][20][21][22]
Caption: Dasatinib inhibits multiple downstream pathways.
Sotorasib: A Covalent Inhibitor of Mutant KRAS G12C
Sotorasib represents a paradigm shift in targeting the historically "undruggable" KRAS protein. It is a first-in-class, irreversible inhibitor that selectively targets the KRAS G12C mutant.[23][24] Its mechanism relies on the covalent modification of the mutant cysteine residue at position 12, locking the protein in an inactive, GDP-bound state.[23][24][25][26] This exquisite selectivity for the mutant protein spares wild-type KRAS, a key factor in its favorable therapeutic window.[23]
| Kinase Target | Sotorasib |
| KRAS G12C | Covalent, irreversible inhibitor[23][24][25] |
| Wild-type KRAS | No significant inhibition[23] |
Mutant KRAS is constitutively active, leading to the hyperactivation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which drive cell proliferation and survival.[27][28][29][30][31]
Caption: Sotorasib selectively inhibits mutant KRAS G12C.
Ribociclib: A Selective CDK4/6 Inhibitor
Ribociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[32][33][34][35] These kinases are key regulators of the cell cycle, and their inhibition leads to G1 arrest.[36][37][38][39][40] Ribociclib's high degree of selectivity for CDK4/6 over other CDKs minimizes off-target effects on the cell cycle and other cellular processes.[33][34][35]
| Kinase Target | Ribociclib IC50 (nM) |
| CDK4/cyclin D1 | 10[35] |
| CDK6/cyclin D3 | 39[35] |
Data from biochemical assays.
Biochemical and cellular assays have shown that ribociclib is highly selective for CDK4 and CDK6, with significantly less activity against other CDK family members.[34][35]
CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[37][38][39][40]
Caption: Ribociclib inhibits CDK4/6, leading to G1 arrest.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
A critical step in characterizing a kinase inhibitor is determining its half-maximal inhibitory concentration (IC50), a measure of its potency. The following is a generalized protocol for a fluorescence-based in vitro kinase assay.
Objective: To determine the concentration of a pyrazolo[3,4-d]pyrimidine derivative required to inhibit 50% of a target kinase's activity.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
-
384-well, low-volume, black plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: Workflow for in vitro kinase IC50 determination.
Step-by-Step Methodology:
-
Compound Preparation:
-
Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., 12-point, 3-fold dilutions).
-
Further dilute the compound in kinase reaction buffer to the desired starting concentration for the assay.
-
-
Assay Plate Preparation:
-
Add the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add the fluorescently labeled peptide substrate to all wells.
-
Add ATP to all wells except the negative control wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the purified recombinant kinase to all wells except the negative control wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution to all wells.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all data points.
-
Normalize the data to the positive control (DMSO) to obtain the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[41]
-
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of innovative kinase inhibitors. The diverse selectivity profiles of ruxolitinib, dasatinib, sotorasib, and ribociclib are a testament to the power of targeted medicinal chemistry. A deep understanding of kinase selectivity, underpinned by robust in vitro characterization, is indispensable for the rational design of the next generation of kinase-targeted therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ju.edu.sa [ju.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cusabio.com [cusabio.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 25. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 26. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 30. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cancer Cell Biology: Mutated KRAS & Reciprocal Signaling | Technology Networks [technologynetworks.com]
- 32. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. aacrjournals.org [aacrjournals.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. aacrjournals.org [aacrjournals.org]
- 39. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 40. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 41. benchchem.com [benchchem.com]
The 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold: A Comparative Guide to its Validation in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should not only provide a structural foundation for potent and selective interactions with the biological target but also possess favorable physicochemical properties conducive to drug-likeness. The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] This guide provides an in-depth validation of a key derivative, 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine, and objectively compares its performance with established alternative scaffolds, supported by experimental data and detailed protocols.
The Pyrazolo[3,4-d]pyrimidine Core: An Adenine Isostere Primed for Kinase Inhibition
The this compound scaffold is a versatile building block in medicinal chemistry.[3] Its core, the pyrazolo[3,4-d]pyrimidine ring system, is a bioisostere of adenine, the purine base in ATP.[1][4] This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of the kinase active site, a fundamental mechanism for kinase inhibition.[1][4] The iodine atom at the 3-position serves as a convenient synthetic handle, enabling the introduction of various substituents through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties.[5] This scaffold is a key intermediate in the synthesis of several clinically important kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[6][7]
Comparative Analysis of Privileged Kinase Inhibitor Scaffolds
To objectively evaluate the this compound scaffold, it is essential to compare it against other well-established "privileged scaffolds" in kinase inhibitor design. This guide focuses on three prominent alternatives: the quinazoline, imidazopyridine, and indole carboxamide scaffolds.
Performance in Kinase Inhibition: Potency and Selectivity
The ultimate measure of a scaffold's utility is its ability to generate potent and selective inhibitors for the target of interest. The following table summarizes representative inhibitory activities of compounds derived from each scaffold against key oncogenic kinases.
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Derivative of 1j | Src | 0.9 | [8] |
| Compound 51 | BRK | 3.37 | [5] | |
| Compound 6b | BTK | 1.2 | [7] | |
| Quinazoline | Gefitinib | EGFR | 23-79 | [9] |
| Afatinib | EGFR | 0.5 | [9] | |
| Compound 19b | EGFR | 0.05 | [10] | |
| Imidazopyridine | Compound 27e | FLT3/Aurora | (See original paper for data) | [11] |
| Compound 28c | Aurora-A | 160 (cellular) | [4] | |
| Indole Carboxamide | Compound 3 | EGFR/VEGFR-2 | 18 / 45 | [1] |
| Compound 7b | VEGFR-2 | 3470 | [12] |
Key Insights:
-
Potency: All four scaffolds have demonstrated the ability to produce highly potent kinase inhibitors, with IC50 values often in the low nanomolar range. The quinazoline scaffold, in particular, has yielded exceptionally potent EGFR inhibitors.[10]
-
Selectivity: The selectivity profile is highly dependent on the specific substitutions on the core scaffold. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop both highly selective and multi-targeted inhibitors.[13][14] Similarly, imidazopyridine-based inhibitors have been optimized for high selectivity.[4]
-
Evolution of Scaffolds: In the context of EGFR inhibitors, there has been a clear evolution from first and second-generation quinazoline-based inhibitors (e.g., gefitinib, afatinib) to third-generation pyrimidine-based inhibitors like osimertinib, which was designed to overcome resistance mutations.[15] This highlights the adaptability of the pyrimidine core in addressing clinical challenges.
Physicochemical and ADMET Properties
A potent inhibitor is of little therapeutic value if it possesses poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following table provides a qualitative comparison of the general ADMET profiles associated with each scaffold.
| Property | Pyrazolo[3,4-d]pyrimidine | Quinazoline | Imidazopyridine | Indole Carboxamide |
| Solubility | Generally suboptimal, can be improved with substitutions | Variable, can be optimized | Generally favorable | Variable |
| Permeability | Generally high | Favorable | Good | Variable |
| Metabolic Stability | Can be a challenge, requires optimization | Generally good | Good | Can be susceptible to oxidation |
| Toxicity | Generally well-tolerated, off-target effects depend on selectivity | Can have off-target toxicities | Generally well-tolerated | Can have off-target toxicities |
Key Insights:
-
Pyrazolo[3,4-d]pyrimidine: While potent, derivatives of this scaffold can sometimes suffer from poor aqueous solubility, a common challenge in drug discovery.[16] However, their permeability is often high.[17]
-
Quinazoline: This scaffold generally offers a good balance of ADMET properties, which has contributed to its success in numerous approved drugs.[18]
-
Imidazopyridine: This scaffold is often associated with good metabolic stability and favorable pharmacokinetic profiles.[11]
-
Indole Carboxamide: The indole nucleus can be susceptible to metabolic oxidation, which needs to be addressed during lead optimization.[19]
Experimental Validation Protocols
The validation of a drug scaffold relies on a series of robust and reproducible experimental assays. The following sections provide detailed, step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a highly sensitive method for quantifying the inhibition of kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A europium-labeled antibody detects the phosphorylated peptide, and when a ULight™-labeled streptavidin molecule binds to a biotinylated peptide, it brings the donor (europium) and acceptor (ULight™) into close proximity, generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol for EGFR Kinase Assay: [20][21]
-
Reagent Preparation:
-
Prepare a 10X kinase buffer (e.g., 500 mM HEPES, pH 7.5, 100 mM MgCl2, 10 mM EGTA, 20 mM DTT).
-
Prepare a solution of the kinase (e.g., recombinant human EGFR) at the desired concentration in kinase buffer.
-
Prepare a solution of the biotinylated substrate peptide and ATP in kinase buffer.
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution.
-
Prepare a detection mix containing a europium-labeled anti-phosphotyrosine antibody and ULight™-streptavidin in detection buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound dilution or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for TR-FRET Kinase Assay
Caption: Workflow of a TR-FRET kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., A549, MCF-7).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for MTT Cell Proliferation Assay
Caption: Workflow of an MTT cell proliferation assay.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the in vivo efficacy of a lead compound in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Logical Flow of In Vivo Xenograft Study
Caption: Logical flow of an in vivo tumor xenograft study.
Conclusion and Future Directions
The this compound scaffold has been unequivocally validated as a highly versatile and potent platform for the development of kinase inhibitors. Its ability to mimic ATP binding, coupled with the synthetic tractability afforded by the iodo substituent, has enabled the generation of numerous successful inhibitors targeting a wide range of kinases.
While direct, unbiased comparisons of different scaffolds are challenging due to variations in experimental conditions across studies, the available data suggests that the pyrazolo[3,4-d]pyrimidine scaffold is highly competitive with other privileged scaffolds like quinazolines, imidazopyridines, and indole carboxamides in terms of potency. The key to successful drug discovery lies in the judicious selection of substituents to optimize not only the on-target activity and selectivity but also the ADMET properties.
Future efforts in the validation and application of this scaffold should focus on:
-
Head-to-Head Profiling: Large-scale, standardized kinase panel screening of derivatives from different scaffolds to provide a more objective comparison of selectivity.
-
Structure-Based Design: Leveraging the increasing number of co-crystal structures of pyrazolo[3,4-d]pyrimidine inhibitors bound to their target kinases to rationally design next-generation inhibitors with improved properties.
-
Novel Chemical Space: Exploring new and diverse chemical substitutions at the 3-position and other positions of the scaffold to identify novel interactions and overcome resistance mechanisms.
By continuing to build upon the solid foundation of data and understanding surrounding the this compound scaffold, the drug discovery community can further exploit its potential to deliver novel and effective therapies for a wide range of diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpsm.com [ijpsm.com]
- 19. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Assessing the Purity of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine, a critical building block in the synthesis of kinase inhibitors such as Ibrutinib.[1] We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research and development pipeline.
The Criticality of Purity for this compound
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] Impurities, which can be unreacted starting materials, byproducts, or degradation products, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][] Therefore, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of robust drug development.
The synthesis of this compound often involves the iodination of 3H-pyrazolo[3,4-d]pyrimidin-4-amine using reagents like N-iodosuccinimide (NIS) in a suitable solvent such as dimethylformamide (DMF).[1] This specific synthesis route informs our approach to purity analysis, as we must be vigilant for potential process-related impurities.
Potential Impurities to Consider:
-
Unreacted Starting Material: 3H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Reagent Byproducts: Succinimide (from NIS)
-
Over-iodinated Species: Di-iodinated pyrazolopyrimidine derivatives
-
Positional Isomers: Impurities arising from iodination at other positions on the heterocyclic ring system.
-
Residual Solvents: e.g., Dimethylformamide (DMF)
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity profile. We will now compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in the reverse-phase mode, is the most common and powerful technique for quantifying the purity of pharmaceutical intermediates. Its high resolution allows for the separation and quantification of the main compound from its impurities.
Principle of Operation:
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: A Starting Point for Method Development
While a specific validated method for this compound is not publicly available, the following protocol, based on general methods for pyrimidine derivatives, serves as an excellent starting point for method development.[4][5][6]
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water (for MS compatibility) or 10 mM Potassium Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B is recommended to ensure the elution of any potential, more hydrophobic impurities. A typical starting point could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a photodiode array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison:
The output chromatogram will show peaks corresponding to the main compound and any impurities. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
| Compound | Retention Time (min) | Area (%) |
| This compound | 12.5 | 99.5 |
| Impurity 1 (e.g., Starting Material) | 8.2 | 0.2 |
| Impurity 2 (e.g., byproduct) | 15.1 | 0.3 |
References
- 1. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 2. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: The Strategic Advantage of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. Small molecule kinase inhibitors function by occupying the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. The core molecular framework, or "scaffold," of these inhibitors is paramount. It acts as the foundational structure that correctly orients pharmacophoric elements within the ATP pocket. An ideal scaffold should mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[1] This interaction anchors the inhibitor, providing a platform for building potency and selectivity.
The pyrazolo[3,4-d]pyrimidine nucleus is a well-established "privileged scaffold" in kinase inhibitor design.[2] As a bioisostere of adenine, it effectively mimics the natural substrate, making it a highly successful starting point for developing potent inhibitors against a wide array of kinases.[3] This guide provides an in-depth comparison of a particularly versatile building block, 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine , against other common scaffolds. We will explore its unique chemical properties, strategic advantages in synthesis, and performance, supported by experimental data and protocols for the practicing researcher.
Featured Building Block: this compound
This building block is a powerful tool for medicinal chemists due to a combination of inherent biological relevance and synthetic versatility.
Structural Merits:
-
Pyrazolo[3,4-d]pyrimidine Core: As an isostere of the purine ring system, this core effectively occupies the adenine binding region of the kinase active site.[3]
-
4-Amino Group: This exocyclic amine is strategically positioned to form one or two crucial hydrogen bonds with the kinase hinge region, a primary anchoring interaction for many Type I inhibitors.
-
3-Iodo Group: This is the key feature that sets this building block apart. The iodine atom serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is highly reactive and amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This allows for the systematic and efficient introduction of a vast array of substituents to explore the solvent-front region of the ATP pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The strategic placement of the iodo group empowers chemists to rapidly generate diverse libraries of compounds, accelerating the hit-to-lead optimization process. This building block has been instrumental in the development of inhibitors for kinases such as FMS-like Tyrosine Kinase 3 (FLT3) and Bruton's Tyrosine Kinase (BTK).[6][7]
Comparative Analysis with Alternative Scaffolds
While this compound offers significant advantages, it is essential to understand its performance in the context of other widely used building blocks.
Aminopyrimidine Scaffold
The aminopyrimidine core is a simpler, monocyclic scaffold that is also capable of mimicking ATP and forming hinge-binding interactions.[3][8] It is found in numerous approved kinase inhibitors, including Imatinib (indirectly) and many Aurora and Polo-like kinase inhibitors.[9]
-
Advantages:
-
Synthetic Accessibility: Generally simpler to synthesize and modify than bicyclic systems.
-
Proven Track Record: Forms the basis of many clinically successful drugs.[9]
-
-
Disadvantages vs. Iodo-Pyrazolopyrimidine:
-
Less Pre-organization: As a monocyclic ring, it is more flexible. The rigid, bicyclic nature of the pyrazolo[3,4-d]pyrimidine scaffold can lead to a lower entropic penalty upon binding, potentially contributing to higher affinity.
-
Limited Vectors for Growth: While functionalization is possible, it often requires multi-step synthetic sequences. It lacks the inherent, single-point diversification offered by the iodo group on the featured building block.
-
Aminopyrazole Scaffold
The aminopyrazole ring is another privileged structure, with the 3-aminopyrazole and 5-aminopyrazole moieties being particularly effective hinge-binders.[10][11] This scaffold is present in inhibitors targeting Aurora kinases (Tozasertib) and JAK kinases (Ruxolitinib).[2]
-
Advantages:
-
Strong Hinge Binding: The amino group on the pyrazole ring effectively forms the required hydrogen bonds.[11]
-
Versatility: Can be incorporated into larger fused systems or used as a core itself.
-
-
Disadvantages vs. Iodo-Pyrazolopyrimidine:
-
Often Part of a Larger System: While effective, it often serves as one component of a larger inhibitor, such as being attached to a pyrimidine or pyrrolopyrimidine core to complete the ATP mimic.[2] The pyrazolo[3,4-d]pyrimidine scaffold integrates both the pyrazole and pyrimidine features into a single, rigid, and highly effective hinge-binding unit.
-
Furo[3,4-d]pyrimidine Scaffold
This scaffold is an interesting analogue of the pyrazolo[3,4-d]pyrimidine, where the pyrazole ring's nitrogen atom is replaced by an oxygen atom.[1]
-
Advantages:
-
Structural Mimicry: Still serves as an effective purine isostere.[12]
-
Modulation of Physicochemical Properties: The replacement of a nitrogen atom (a hydrogen bond donor/acceptor) with an oxygen atom (a hydrogen bond acceptor) can significantly alter the compound's solubility, polarity, and metabolic stability.
-
-
Disadvantages vs. Iodo-Pyrazolopyrimidine:
-
Less Explored: This scaffold is less studied in kinase inhibition compared to its pyrazolo counterpart.[1]
-
Different H-bonding Potential: The furan oxygen can only act as a hydrogen bond acceptor, unlike the pyrazole's NH group which can be a donor, potentially altering interactions within the active site.
-
Quinazoline Scaffold
The quinazoline core is another highly successful bicyclic scaffold found in several first- and second-generation EGFR inhibitors like Gefitinib and Erlotinib.[13][14]
-
Advantages:
-
Clinically Validated: A cornerstone of EGFR inhibitor development.[15]
-
Rigid Framework: Provides a well-defined structure for orienting substituents.
-
-
Disadvantages vs. Iodo-Pyrazolopyrimidine:
-
Different Hinge Interaction: The key hinge-binding interaction is typically formed by the N1 atom of the quinazoline ring. While effective, the pyrazolo[3,4-d]pyrimidine scaffold, with its exocyclic 4-amino group, often provides a more canonical "adenine-like" interaction pattern.
-
Synthetic Complexity: Functionalization often relies on a key intermediate like 4-chloroquinazoline, and subsequent diversification can be less straightforward than the cross-coupling reactions enabled by the iodo group.[16]
-
Quantitative Data Summary
The true value of a scaffold is demonstrated by the potency of the inhibitors derived from it. The following tables provide representative data for inhibitors built from these various cores.
Table 1: Comparison of Kinase Inhibitory Activity (IC₅₀ Values)
| Scaffold Class | Representative Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 6b (Ibrutinib analog) | BTK | 1.2 | [5] |
| Pyrazolo[3,4-d]pyrimidine | PP1 | LCK, Fyn (Src Family) | 3-6 | [17] |
| Pyrazolo[3,4-d]pyrimidine | AD-80 | RET | 4 | [17] |
| Aminopyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 | [9] |
| Aminopyrazole | Tozasertib | Aurora A/B | ~30 | [2] |
| Furo[2,3-d]pyrimidine* | Compound 10b | PI3Kα / AKT | 175 / 411 | [18] |
| Quinazoline | Gefitinib | EGFR | 2-37 | [14][16] |
Note: Data for the closely related furo[2,3-d]pyrimidine isomer is shown due to limited public data on furo[3,4-d]pyrimidine kinase inhibitors.[12][19]
Key Experimental Workflows & Protocols
The utility of this compound is best illustrated through the experimental workflows it enables.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. qingmupharm.com [qingmupharm.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Novel Pyrazolo[3,4-d]pyrimidine Compounds in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual frontier. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged" structure. Its bioisosteric resemblance to adenine allows it to effectively interact with the ATP-binding sites of numerous protein kinases, many of which are critical regulators of cancer cell proliferation and survival.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, structure-activity relationships, and the standardized protocols for evaluating their cytotoxic potential.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone in Kinase Inhibition
The rationale behind the extensive investigation of pyrazolo[3,4-d]pyrimidines lies in their structural similarity to purines. This mimicry enables them to function as competitive inhibitors at the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways essential for tumor growth.[2][3] Numerous studies have demonstrated the potential of these compounds to inhibit a range of kinases, including:
-
Dihydrofolate Reductase (DHFR) [8]
This multi-targeted potential underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in designing next-generation cancer therapeutics.
Comparative Cytotoxicity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
The cytotoxic efficacy of pyrazolo[3,4-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative novel compounds against a panel of human cancer cell lines, as reported in recent literature.
Table 1: Cytotoxicity (IC50, µM) of Selected Pyrazolo[3,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| VIIa | NCI 60 Cell Line Panel | 0.326 - 4.31 | Antitumor Activity | [6] |
| 10e | MCF-7 (Breast) | 11 | Antitumor Activity | [4][9] |
| 7f | MCF-7 (Breast) | Not specified, but most active | DHFR Inhibition, Apoptosis Induction | [8] |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | VEGFR-2 Inhibition, Apoptosis Induction | [5] |
| 12b | T-47D (Breast) | 4.792 ± 0.21 | VEGFR-2 Inhibition, Apoptosis Induction | [5] |
| 1a | A549 (Lung) | 2.24 | Apoptosis Induction | [10] |
| PP-31d | NCI-H460 (Lung) | 2 | ROS Generation, Apoptosis Induction | [11] |
| Compound 33 | MV4-11 (AML) | Potent (not specified) | FLT3 and VEGFR2 Inhibition | [12][13] |
| Compound 14 | HCT-116 (Colon) | 0.006 | CDK2 Inhibition | [7][14] |
| Compound 15 | HCT-116 (Colon) | 0.007 | CDK2 Inhibition | [7][14] |
| Compound 16 | MDA-MB-468 (Breast) | 0.034 (enzymatic IC50) | EGFR Inhibition, P-glycoprotein Inhibition | [15] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Deciphering the Mechanism of Action: Beyond Simple Cytotoxicity
A thorough understanding of how a compound induces cell death is paramount in drug development. For pyrazolo[3,4-d]pyrimidine derivatives, several key mechanisms have been elucidated:
Kinase Inhibition and Signal Transduction Blockade
As previously mentioned, the primary mechanism for many pyrazolo[3,4-d]pyrimidines is the inhibition of protein kinases. By blocking the phosphorylation cascade, these compounds can halt the cell cycle, inhibit proliferation, and induce apoptosis.
Caption: Kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Induction of Apoptosis
Many potent pyrazolo[3,4-d]pyrimidine compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[5][8][10][11] This is often characterized by:
-
Cell cycle arrest: Compounds can halt the cell cycle at specific phases, such as the S or G2/M phase, preventing cell division.[5][16]
-
Activation of caspases: An increase in the activity of executioner caspases, like caspase-3/7, is a hallmark of apoptosis.[5]
-
DNA fragmentation: The degradation of nuclear DNA is another key indicator of apoptotic cell death.[11]
-
Loss of mitochondrial membrane potential: Disruption of the mitochondrial membrane potential is an early event in the apoptotic cascade.[11]
Generation of Reactive Oxygen Species (ROS)
Some derivatives have been shown to induce cytotoxicity by increasing the intracellular levels of reactive oxygen species (ROS).[11] Elevated ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are crucial. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium until it reaches logarithmic growth phase.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel pyrazolo[3,4-d]pyrimidine compounds in culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of novel anticancer agents. The cytotoxic potency of these compounds is intricately linked to their substitution patterns, which in turn dictates their target specificity and mechanism of action. Future research should focus on optimizing the structure-activity relationships to enhance potency against specific cancer targets while minimizing off-target effects and toxicity to normal cells. The integration of in silico modeling with traditional medicinal chemistry and robust in vitro and in vivo testing will be instrumental in advancing the most promising pyrazolo[3,4-d]pyrimidine derivatives towards clinical application.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive framework for the safe and compliant disposal of 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 151266-23-8). As a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and potential anti-cancer agents, this compound warrants a rigorous approach to its entire lifecycle, culminating in its final disposal.[1][2] The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain strict regulatory compliance.
The Foundational Principle: Hazard-Informed Risk Assessment
The cornerstone of any disposal protocol is a thorough understanding of the compound's inherent risks. While a complete toxicological profile may be unavailable, existing data and its intended application mandate a cautious approach.
1.1 Known Hazards
This compound is classified with several GHS hazard statements. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5] Some suppliers also note that it is harmful if swallowed (H302).[6] These classifications alone necessitate handling it as a hazardous chemical.
1.2 Inferred Risk: The Cytotoxic Precautionary Principle
Beyond its classified hazards, the compound's role as a key intermediate in the synthesis of novel pharmaceuticals, including potential anti-cancer therapeutics, is of paramount importance.[1] The Occupational Safety and Health Administration (OSHA) recommends that drugs which are carcinogenic or teratogenic in animal studies, or exhibit organ toxicity at low doses, be considered potential occupational hazards.[7] Given that this compound is a precursor to potentially cytotoxic agents, it is scientifically prudent and ethically imperative to handle and dispose of it with the same level of caution as a confirmed hazardous or cytotoxic drug.[7][8][9] This precautionary principle ensures the highest level of safety.
Essential Safety: Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, the correct selection and use of PPE is non-negotiable. All operations involving this compound, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or splashes are possible. | Protects against airborne powder and potential splashes, directly mitigating the "serious eye irritation" (H319) hazard.[3][4][11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Double-gloving is recommended. | Prevents dermal contact, addressing the "causes skin irritation" (H315) hazard. Contaminated gloves must be disposed of as hazardous waste.[4][12] |
| Body Protection | A fully fastened laboratory coat. Consider a chemically resistant apron for large-scale operations. | Protects skin and personal clothing from contamination with the hazardous powder or solutions.[10] |
| Respiratory Protection | All handling of the solid compound should occur in a chemical fume hood. For spill cleanup outside of a hood, a NIOSH-approved N95 (or better) respirator is required. | Minimizes the inhalation of dust, which is a primary route of exposure and addresses the "may cause respiratory irritation" (H335) hazard.[3][13] |
The Disposal Protocol: A Step-by-Step Workflow
The fundamental rule of disposal is that no amount of this compound should enter the public sewer system or general solid waste .[14] All waste streams must be treated as hazardous chemical waste and managed through your institution's Environmental Health and Safety (EHS) department for collection by a licensed hazardous waste contractor.[10]
Step 1: Designate a Satellite Accumulation Area (SAA) Identify a specific, secure location within the laboratory, under the direct control of laboratory personnel, for the temporary storage of hazardous waste containers.[10] This area must be clearly marked.
Step 2: Segregate and Contain Waste Streams Proper segregation is critical for safe and compliant disposal.
-
Solid Chemical Waste:
-
Includes: Unused or expired this compound powder, residues scraped from reaction vessels, and grossly contaminated items like weigh boats or absorbent pads used for minor spills.
-
Containment: Collect in a sealable, wide-mouth container made of a compatible material (e.g., HDPE). The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "this compound (CAS 151266-23-8)".[12]
-
-
Liquid Chemical Waste:
-
Includes: Reaction mixtures, mother liquors from crystallizations, and solvent rinses from contaminated glassware.
-
Containment: Collect in a sealable, chemically compatible (e.g., glass or HDPE) liquid waste container. Use secondary containment (a larger, unbreakable container) to prevent spills.[10] The container must be labeled "Hazardous Waste" and list all solvent and chemical components by approximate percentage.[10]
-
Causality: Halogenated and non-halogenated solvents are often segregated into different waste streams by EHS contractors for disposal efficiency (e.g., incineration vs. fuel blending). Always follow your institution's specific guidelines for solvent waste segregation.
-
-
Contaminated Sharps and Labware:
-
Includes: Contaminated needles, razor blades, Pasteur pipettes, and broken glassware.
-
Containment: Place immediately into a designated, puncture-proof sharps container that is clearly marked as "Hazardous Chemical Waste Sharps".[10] Do not overfill these containers.
-
-
Contaminated Personal Protective Equipment (PPE):
-
Includes: Used gloves, disposable lab coats, and absorbent pads from benchtop work.
-
Containment: Collect in a designated, lined container or a heavy-duty, transparent bag labeled "Hazardous Waste - Contaminated PPE". This prevents cross-contamination of common laboratory areas and ensures housekeeping staff are not exposed.[9]
-
Step 3: Maintain Closed Containers All hazardous waste containers must be kept securely closed at all times, except when actively adding waste.[10] This is a primary regulatory requirement that prevents the release of vapors and protects personnel.
Step 4: Arrange for EHS Collection Once a waste container is full or is no longer needed, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate for extended periods.
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Emergency Preparedness: Spill Management
Accidents can happen, and preparedness is key. All personnel must be trained on spill cleanup procedures.[9]
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. For a powder spill, an N95 respirator is essential.[13]
-
Contain the Spill: For liquids, cover with a chemical absorbent material. For solids, gently cover with damp paper towels to prevent the powder from becoming airborne. Do not dry sweep.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials using scoops or forceps. Place all materials into a hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure that their vital work does not come at the cost of safety or environmental health. The principles of informed risk assessment, rigorous containment, and strict regulatory compliance are the hallmarks of a trustworthy and authoritative laboratory safety program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. 4-Aminopyrazolo[3,4-d]pyrimidine(2380-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. www3.paho.org [www3.paho.org]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
